Allylthiourea
Description
This compound is a thiourea with a prop-2-enyl group attached to one of the amines. It has a role as a metabolite. It is functionally related to a thiourea.
Structure
2D Structure
Properties
IUPAC Name |
prop-2-enylthiourea | |
|---|---|---|
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InChI |
InChI=1S/C4H8N2S/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | |
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InChI Key |
HTKFORQRBXIQHD-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CCNC(=S)N | |
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Molecular Formula |
C4H8N2S | |
| Record name | ALLYLTHIOUREA | |
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DSSTOX Substance ID |
DTXSID3024449 | |
| Record name | Allylthiourea | |
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Molecular Weight |
116.19 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allylthiourea is a white crystalline solid with a slight garlic odor. (NTP, 1992) | |
| Record name | ALLYLTHIOUREA | |
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Solubility |
>17.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 67.1 °F (NTP, 1992) | |
| Record name | SID50086450 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ALLYLTHIOUREA | |
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Density |
1.11 to 1.22 (NTP, 1992) | |
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CAS No. |
109-57-9 | |
| Record name | ALLYLTHIOUREA | |
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Melting Point |
158 to 172 °F (NTP, 1992) | |
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Foundational & Exploratory
Allylthiourea's Mechanism of Action as a Nitrification Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrification, the biological oxidation of ammonia to nitrate, is a critical process in the global nitrogen cycle. However, in agricultural and environmental contexts, rapid nitrification can lead to nitrogen loss and environmental pollution. Allylthiourea (ATU) is a well-established and potent inhibitor of nitrification, specifically targeting the first and rate-limiting step of this process. This technical guide provides an in-depth exploration of the molecular mechanism of action of ATU, focusing on its interaction with the key enzyme ammonia monooxygenase (AMO). This document summarizes quantitative inhibition data, details relevant experimental protocols, and provides visual representations of the underlying pathways and workflows to support further research and development in this field.
Introduction
The process of nitrification is carried out in two steps by distinct groups of microorganisms. The first step, the oxidation of ammonia (NH₃) to hydroxylamine (NH₂OH), is catalyzed by the enzyme ammonia monooxygenase (AMO). This is the primary target for many nitrification inhibitors, including this compound (ATU). The subsequent oxidation of hydroxylamine to nitrite (NO₂⁻) and then to nitrate (NO₃⁻) completes the process. The inhibition of AMO is a key strategy to control nitrification, thereby reducing nitrate leaching and nitrous oxide (N₂O) emissions from soils. ATU is a potent, specific, and reversible inhibitor of AMO in ammonia-oxidizing bacteria (AOB)[1][2]. This guide delves into the core of its inhibitory action.
Core Mechanism of Action: Copper Chelation in the Active Site of Ammonia Monooxygenase
The primary mechanism by which this compound inhibits nitrification is through the chelation of copper ions essential for the catalytic activity of ammonia monooxygenase (AMO)[3][4][5]. AMO is a copper-dependent membrane-bound enzyme that utilizes a metallic active site to bind and activate molecular oxygen for the oxidation of ammonia.
ATU, a sulfur-containing organic compound, acts as a strong metal-binding agent. Its thiocarbonyl group (C=S) has a high affinity for the copper ions within the active site of AMO. By binding to these copper ions, ATU effectively removes them from their functional position within the enzyme, rendering AMO inactive. This inhibition is characterized as reversible and noncompetitive , meaning that ATU does not directly compete with the ammonia substrate for binding to the active site, and its inhibitory effect can be reversed.
The following diagram illustrates the proposed mechanism of ATU inhibition:
References
- 1. Estimation of Nitrifying Bacterial Activities by Measuring Oxygen Uptake in the Presence of the Metabolic Inhibitors this compound and Azide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation of Ammonia Monooxygenase in Nitrosomonas europaea by Allylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electron paramagnetic studies of the copper and iron containing soluble ammonia monooxygenase from Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in using this compound and chlorate as specific nitrification inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chelating Properties of Allylthiourea with Heavy Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heavy metal toxicity represents a significant threat to human health, creating a persistent need for effective chelating agents.[1][2][3] Allylthiourea, a derivative of thiourea, demonstrates considerable potential for sequestering toxic heavy metal ions due to the presence of electron-donating sulfur and nitrogen atoms. This guide provides a comprehensive overview of the chelating properties of this compound with various heavy metal ions. It covers the fundamental mechanisms of coordination, quantitative stability data, detailed experimental protocols for characterization, and the implications of these properties for biological systems and therapeutic development. The information is intended to serve as a foundational resource for researchers and professionals engaged in toxicology, medicinal chemistry, and drug development.
Introduction to this compound and Heavy Metal Chelation
Heavy metals such as lead (Pb), mercury (Hg), and cadmium (Cd) are systemic toxicants known to induce a wide range of adverse health effects, including neurological disorders, renal dysfunction, and cancer.[2][4] Their toxicity often stems from their ability to bind to sulfhydryl groups in essential proteins and enzymes, disrupting critical biological functions.
Chelation therapy is a primary medical intervention for treating heavy metal poisoning. This therapy involves the administration of a chelating agent, a molecule capable of forming multiple coordination bonds with a metal ion, creating a stable, water-soluble complex that can be excreted from the body. The effectiveness of a chelating agent is determined by its affinity and selectivity for the target metal ion, its ability to mobilize the metal from tissues, and its own toxicological profile.
This compound (ATU) is a sulfur-containing organic compound that has drawn interest for its coordination chemistry. Like other thiourea derivatives, its structure, featuring both sulfur and nitrogen atoms, makes it a candidate for chelating soft and borderline heavy metal ions that have a high affinity for such donor atoms. Understanding the specifics of these interactions is crucial for evaluating its potential as a therapeutic chelator or for other applications in metal remediation and sensing.
Mechanism of Chelation: Coordination Chemistry of this compound
The chelating ability of this compound is primarily attributed to the lone pairs of electrons on its sulfur and nitrogen atoms, which can form coordinate bonds with electron-deficient heavy metal ions. Thiourea and its derivatives can coordinate to metal ions in several ways:
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Monodentate Coordination: Primarily through the sulfur atom, which is the most common mode.
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Bidentate Chelation: Involving both the sulfur and one of the nitrogen atoms, forming a stable ring structure with the metal ion.
The interaction is governed by the Hard and Soft Acids and Bases (HSAB) principle. Heavy metal ions like Hg(II), Cd(II), and Pb(II) are classified as soft or borderline acids and therefore exhibit a strong preference for binding with soft bases like the sulfur atom in the thiocarbonyl (C=S) group of this compound. Spectroscopic evidence, particularly from FT-IR, confirms this interaction, showing a shift in the C=S stretching frequency upon complexation with a metal.
Below is a conceptual diagram illustrating the chelation of a generic divalent heavy metal ion (M²⁺) by two this compound molecules.
References
- 1. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity, mechanism and health effects of some heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic [frontiersin.org]
Allylthiourea as a corrosion inhibitor for steel in acidic media
An In-depth Technical Guide on Allylthiourea as a Corrosion Inhibitor for Steel in Acidic Media
For Researchers, Scientists, and Development Professionals
Abstract: Corrosion of steel in acidic environments is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic inhibitors is a primary strategy for mitigating this issue. This compound (ATU), an organic compound containing sulfur and nitrogen atoms, has emerged as a highly effective corrosion inhibitor for steel in acidic media such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). This technical guide provides a comprehensive overview of the core principles of ATU's inhibitory action, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. ATU functions by adsorbing onto the steel surface, forming a protective barrier that impedes both anodic and cathodic reactions. Its effectiveness, often achieving over 95% inhibition efficiency, is influenced by factors such as its concentration and the operating temperature.
Mechanism of Inhibition
This compound's efficacy as a corrosion inhibitor stems from its molecular structure, which includes sulfur and nitrogen atoms with lone pairs of electrons, as well as a π-electron system in the allyl group. These features facilitate the adsorption of ATU molecules onto the steel surface.
The inhibition process involves the following key steps:
-
Adsorption: ATU molecules displace water molecules and adsorb onto the steel surface. This adsorption can occur through the lone pair electrons on the sulfur and nitrogen atoms forming coordinate bonds with the vacant d-orbitals of iron atoms.
-
Protective Film Formation: The adsorbed ATU molecules form a protective film on the steel surface. This film acts as a physical barrier, isolating the metal from the aggressive acidic environment.
-
Blocking of Active Sites: The protective layer blocks the active sites on the steel surface where corrosion reactions (anodic dissolution of iron and cathodic hydrogen evolution) would typically occur.
-
Mixed-Type Inhibition: Potentiodynamic polarization studies consistently show that ATU acts as a mixed-type inhibitor[1][2]. This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, albeit sometimes with a predominant effect on one.
The adsorption of ATU on the steel surface is found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface[1][3][4].
Quantitative Data Summary
The performance of this compound as a corrosion inhibitor has been quantified using various techniques. The data below is compiled from studies on cold-rolled steel in 1.0 M H₃PO₄ solution.
Table 1: Inhibition Efficiency of ATU from Weight Loss Measurements
| ATU Conc. (mM) | Temperature (°C) | Inhibition Efficiency (IE %) |
| 0.1 | 20 | 91.4 |
| 0.2 | 20 | 94.3 |
| 0.3 | 20 | 95.1 |
| 0.5 | 20 | 95.6 |
| 0.5 | 30 | 95.8 |
| 0.5 | 40 | 96.3 |
| 0.5 | 50 | 96.9 |
Table 2: Potentiodynamic Polarization Data for Steel with ATU at 20°C
| ATU Conc. (mM) | Ecorr (mV vs SCE) | Icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
| 0 (Blank) | -487 | 185.3 | 75 | -130 | - |
| 0.1 | -481 | 15.6 | 71 | -112 | 91.6 |
| 0.2 | -479 | 9.9 | 69 | -109 | 94.7 |
| 0.3 | -476 | 8.2 | 65 | -105 | 95.6 |
| 0.5 | -472 | 7.1 | 63 | -101 | 96.2 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Steel with ATU at 20°C
| ATU Conc. (mM) | Rct (Ω cm²) | Cdl (μF/cm²) | IE (%) |
| 0 (Blank) | 125 | 150 | - |
| 0.1 | 1510 | 55 | 91.7 |
| 0.2 | 2430 | 41 | 94.9 |
| 0.3 | 2980 | 35 | 95.8 |
| 0.5 | 3520 | 30 | 96.4 |
-
Ecorr: Corrosion Potential
-
Icorr: Corrosion Current Density
-
βa, βc: Anodic and Cathodic Tafel Slopes
-
Rct: Charge Transfer Resistance
-
Cdl: Double Layer Capacitance
-
IE (%): Inhibition Efficiency
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for evaluating the performance of corrosion inhibitors. The primary techniques used are weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy.
Weight Loss Method
This gravimetric technique provides a direct measure of material loss over time.
-
Specimen Preparation: Mild steel coupons are mechanically polished with successive grades of emery paper, degreased with acetone, washed with deionized water, and dried. The initial weight of each coupon is recorded precisely.
-
Immersion: Coupons are suspended in beakers containing the acidic medium (e.g., 1.0 M H₃PO₄) with and without various concentrations of this compound. The beakers are placed in a temperature-controlled water bath.
-
Duration: The coupons are immersed for a predetermined period (e.g., 24 hours).
-
Final Measurement: After immersion, the coupons are removed, cleaned with a specific solution (e.g., Clarke's solution) to remove corrosion products, washed, dried, and re-weighed.
-
Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - W₁) / W₀] x 100 Where W₀ is the weight loss in the blank solution and W₁ is the weight loss in the solution with ATU.
Electrochemical Measurements
Electrochemical tests offer rapid results and mechanistic insights. They are typically performed in a three-electrode glass cell connected to a potentiostat.
-
Working Electrode (WE): A steel specimen with a defined exposed area.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): A platinum foil or graphite rod.
3.2.1. Potentiodynamic Polarization (PDP)
This technique measures the current response to a controlled potential sweep, yielding key corrosion parameters.
-
Stabilization: The working electrode is immersed in the test solution until a stable Open Circuit Potential (OCP) is reached (typically 30-60 minutes).
-
Polarization Scan: The potential is scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1-2 mV/s).
-
Data Analysis: The resulting Tafel plot (log I vs. E) is extrapolated to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculation: The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorr₁) / Icorr₀] x 100 Where Icorr₀ and Icorr₁ are the corrosion current densities in the absence and presence of ATU, respectively.
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the corrosion process and the properties of the protective film.
-
Setup: The experiment is conducted at the stable OCP.
-
AC Signal Application: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The impedance response of the system is measured and typically represented as Nyquist and Bode plots.
-
Analysis: The Nyquist plot for steel in acid often shows a single depressed semicircle, characteristic of a charge transfer-controlled corrosion process. The data is fitted to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to determine parameters like the charge transfer resistance (Rct).
-
Calculation: The inhibition efficiency is calculated from the Rct values: IE% = [(Rct₁ - Rct₀) / Rct₁] x 100 Where Rct₁ and Rct₀ are the charge transfer resistances with and without ATU, respectively.
Conclusion
This compound demonstrates exceptional performance as a corrosion inhibitor for steel in acidic environments. Its effectiveness is attributed to its ability to adsorb onto the steel surface and form a durable protective film, acting as a mixed-type inhibitor that stifles both anodic and cathodic corrosion reactions. Quantitative analysis from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy consistently confirms inhibition efficiencies exceeding 95% under various conditions. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and scientists working on corrosion control and material protection.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Allylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of allylthiourea derivatives, a class of compounds demonstrating a wide spectrum of biological activities. Thiourea derivatives are characterized by the presence of a thiourea moiety (-NH-C(=S)-NH-), and the incorporation of an allyl group (CH₂=CH-CH₂-) can significantly influence their therapeutic properties. These compounds have garnered considerable interest in medicinal chemistry due to their potential as anticancer, antimicrobial, antioxidant, and enzyme inhibitory agents.[1][2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate a deeper understanding of the SAR of this compound derivatives.
Quantitative Biological Activity Data
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the core thiourea structure. The following tables summarize the quantitative data from various studies, providing a comparative view of the activities of different derivatives.
Anticancer Activity
This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. The substitution pattern on the benzoyl group and other aromatic moieties plays a crucial role in determining their potency.
| Compound Name/Structure | Cell Line | IC50 Value | Reference |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 0.64 mM | [4][5] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1.47 mM | |
| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 | 2.6 µM | |
| N-(Allylcarbamothioyl)-2-methylbenzamide | MCF-7 | 7 µM | |
| 4-Nitrobenzoyl-3-allylthiourea | Breast Cancer Cells | 225 µM | |
| 4-tert-butylbenzoyl-3-allylthiourea | MCF-7/HER-2 | More potent than Hydroxyurea |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been evaluated against a range of bacterial and fungal strains. The presence of electron-withdrawing groups on the aryl substituents often enhances the antibacterial activity.
| Compound | Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Cpd 1 (1-allyl-3-benzoylthiourea analog) | MRSA | 1000 µg/mL | |
| Cpd 4 (1-allyl-3-benzoylthiourea analog) | MRSA | 1000 µg/mL |
The following table presents the zone of inhibition for some synthesized thiazole derivatives from allyl thioureas against different bacterial strains.
| Compound | Lactobacillus bulgaris | Yersinia | Streptococcus mitis | Reference |
| 4a | 0.90 mm | - | 1.00 mm | |
| 4b | 3.10 mm | 2.33 mm | 1.93 mm | |
| 4c | 1.20 mm | - | 1.10 mm | |
| 4d | 0.50 mm | - | 0.63 mm |
Enzyme Inhibition
This compound and its derivatives are known to inhibit various enzymes by interacting with their active sites. For instance, this compound inhibits nitritation by chelating the copper in the ammonia monooxygenase active site.
| Compound | Enzyme | IC50 Value | Reference |
| This compound | Ammonia monooxygenase | 8 to 80 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
Synthesis of this compound Derivatives (Modified Schotten-Baumann Reaction)
A common method for the synthesis of N-acyl-allylthiourea derivatives is the nucleophilic substitution reaction of this compound with a substituted benzoyl chloride, often by a modified Schotten-Baumann reaction.
Materials:
-
This compound
-
Substituted benzoyl chloride
-
Tetrahydrofuran (THF)
-
Triethylamine
-
Round bottom flask
-
Magnetic stirrer
-
Reflux apparatus
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve a specific molar equivalent of N-allylthiourea in THF in a round bottom flask.
-
Add a slight molar excess of triethylamine to the solution.
-
In a separate flask, dissolve the desired substituted benzoyl chloride in THF.
-
Gradually add the benzoyl chloride solution to the this compound solution in an ice bath while stirring continuously for approximately 30 minutes.
-
After the addition is complete, reflux the mixture over a water bath.
-
Monitor the reaction progress periodically using thin-layer chromatography (TLC) until a single spot is observed, indicating the formation of the target compound.
-
Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MCF-7/HER-2)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
ELISA reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using an ELISA reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.
Antibacterial Activity Assay (Agar Dilution Method)
The agar dilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
Materials:
-
Bacterial strains (e.g., MRSA, S. typhi, E. coli, P. aeruginosa)
-
Mueller-Hinton agar
-
Petri dishes
-
This compound derivative stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a series of agar plates containing different concentrations of the this compound derivative.
-
Spot a standardized inoculum of the test bacteria onto the surface of each agar plate.
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the study of this compound derivatives.
General Synthesis Workflow
This diagram outlines the typical workflow for the synthesis and characterization of this compound derivatives.
Caption: A flowchart illustrating the general synthesis and characterization of this compound derivatives.
Biological Activity Screening Workflow
This diagram shows the general process for evaluating the biological activity of newly synthesized this compound derivatives.
Caption: A workflow diagram for the biological screening of this compound derivatives.
Potential Anticancer Mechanism via HER-2 Inhibition
Several this compound derivatives have shown activity against breast cancer cells overexpressing HER-2. This diagram illustrates a simplified HER-2 signaling pathway and the potential point of inhibition.
Caption: Simplified HER-2 signaling pathway and potential inhibition by this compound derivatives.
Logical Relationship in Antibacterial SAR
This diagram illustrates the logical relationship between structural modifications and the antibacterial activity of this compound derivatives.
Caption: Logical relationship between substituents and antibacterial activity of this compound derivatives.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Analysis and Molecular Docking of Allylthiourea Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of in-silico studies and molecular docking analyses of allylthiourea compounds, a class of molecules demonstrating significant therapeutic potential. This compound and its derivatives have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, and enzyme-inhibiting properties. This document synthesizes findings from recent research, presenting detailed experimental protocols, quantitative data from molecular docking studies, and visual representations of relevant biological pathways and experimental workflows. The aim is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the current landscape of this compound research and to facilitate further exploration of these promising compounds.
Introduction
Thiourea and its derivatives, including this compound, are versatile pharmacophores known for their diverse biological activities.[1][2] The presence of a thione group and two amino groups allows for a variety of chemical modifications, leading to a broad spectrum of therapeutic applications.[2] In-silico techniques, particularly molecular docking, have become indispensable tools in the early stages of drug discovery for predicting the binding affinities and modes of interaction between ligands and their biological targets. This guide delves into the specifics of how these computational methods have been applied to this compound compounds to elucidate their mechanisms of action and to design novel, more potent derivatives.
Biological Targets of this compound Compounds
Molecular docking studies have identified a range of biological targets for this compound derivatives, highlighting their potential in various therapeutic areas.
Antibacterial Targets
A primary focus of this compound research has been the development of novel antibacterial agents to combat the rise of antibiotic resistance.[1] Key bacterial enzymes targeted by these compounds include:
-
DNA Gyrase Subunit B: This enzyme is crucial for DNA replication in bacteria. Analogs of 1-allyl-3-benzoylthiourea have been shown to interact effectively with the DNA gyrase subunit B receptor (PDB: 1KZN).
-
Enoyl-ACP Reductase (InhA): A vital enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, InhA is a validated target for antitubercular drugs.
-
Penicillin-Binding Protein 2a (PBP2a): This protein is responsible for methicillin resistance in Staphylococcus aureus (MRSA).
-
β-ketoacyl-acyl carrier protein synthase III (FabH): A key regulatory enzyme in the mycolic acid pathway of Mycobacterium tuberculosis.
Anticancer Targets
The anticancer potential of this compound derivatives has been extensively investigated through their interactions with proteins involved in cancer cell proliferation and survival. Notable targets include:
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a critical role in the growth and proliferation of cancer cells.
-
Protein Kinases (AKT2, mTOR, VEGFR1, BRAF V600E): These kinases are integral components of signaling pathways that regulate cell growth, angiogenesis, and survival.
-
Hormone Receptors (Estrogen Receptor, Progesterone Receptor): Key targets in hormone-dependent cancers like breast cancer.
-
HER2: A receptor tyrosine kinase that is overexpressed in some types of breast cancer.
-
Ribonucleotide Reductase (RNR): An enzyme essential for DNA synthesis and repair.
Other Enzyme Targets
This compound derivatives have also been evaluated as inhibitors of other enzymes implicated in various diseases:
-
Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a target for the treatment of infections caused by Helicobacter pylori.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a strategy for treating Alzheimer's disease.
Quantitative Data from Molecular Docking Studies
The following tables summarize the quantitative data from various molecular docking studies on this compound and its derivatives, providing insights into their binding affinities for different biological targets.
Table 1: Molecular Docking Scores of this compound Derivatives against Antibacterial Targets
| Compound/Derivative | Target Protein | PDB ID | Docking Score/Rerank Score | Reference |
| 1-allyl-3-(2-chlorobenzoyl)thiourea | DNA Gyrase Subunit B | 1KZN | -91.2304 | |
| 1-allyl-3-benzoylthiourea | DNA Gyrase Subunit B | 1KZN | -85.9621 | |
| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA Gyrase Subunit B | 1KZN | -85.5015 | |
| 1-allyl-3-(4-chlorobenzoyl)thiourea | DNA Gyrase Subunit B | 1KZN | -88.1691 | |
| Ciprofloxacin (Standard) | DNA Gyrase Subunit B | 1KZN | -76.6873 | |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a | - | < -5.75 kcal/mol | |
| 1,3-dibenzoylthiourea (DBTU) | FabH | - | < -4.7935 kcal/mol |
Table 2: Molecular Docking and In-Vitro Cytotoxicity Data of this compound Derivatives against Cancer Targets
| Compound/Derivative | Target Protein(s) | PDB ID(s) | Docking Score/Binding Affinity | Cell Line | IC50 | Reference |
| N-allylthiourea Derivatives | EGFR | 1M17, 1XKK, 3POZ | Lower Rerank Scores than N-allylthiourea | MCF-7 | 0.21 – 0.38 mM | |
| N-allylthiourea | EGFR | - | - | MCF-7 | 5.22 mM | |
| Hydroxyurea | EGFR | - | - | MCF-7 | 2.89 mM | |
| 4-methyl-3-benzoyl this compound | ER, PR, HER-2 | - | -6.287, -7.127, -6.855 kcal/mol | T47D, MCF7/HER2 | 296 µM, 134 µM | |
| N-(Allylcarbamothioyl)-2-chlorobenzamide | BRAF (V600E) | - | Strong binding affinity | MCF-7 | 2.6 µM | |
| N-(allylcarbamothioyl)-2-methylbenzamide | BRAF (V600E) | - | Strong binding affinity | MCF-7 | 7 µM | |
| N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | DNA | - | ΔG: -28.42 kJ mol⁻¹ | - | - |
Table 3: Urease Inhibition Data for this compound Derivatives
| Compound | IC50 (µM) | Reference |
| Compound 3c | 10.65 ± 0.45 | |
| Compound 3g | 15.19 ± 0.58 | |
| Thiourea (Standard) | 15.51 ± 0.11 |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the in-silico and in-vitro studies of this compound compounds.
Molecular Docking
Objective: To predict the binding mode and affinity of this compound derivatives to their target proteins.
General Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized using a suitable force field (e.g., CHARMm, AMBER).
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structures are converted to 3D structures and their geometry is optimized using a computational chemistry program (e.g., Chem3D).
-
Partial charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina, Molegro Virtual Docker, MOE) is used to perform the docking calculations.
-
The active site of the protein is defined, typically based on the location of the co-crystallized ligand or through literature information.
-
The software samples a large number of possible conformations and orientations of the ligand within the active site.
-
A scoring function is used to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.
-
-
Analysis of Results:
-
The docking results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
The predicted binding affinities (docking scores) are used to rank the compounds and to compare them with known inhibitors.
-
Synthesis of this compound Derivatives
Objective: To synthesize novel this compound derivatives for biological evaluation.
General Protocol (Modified Schotten-Baumann Reaction):
-
A mixture of an aniline derivative (or other amine) and allyl isothiocyanate is refluxed in a suitable solvent (e.g., ethanol, tetrahydrofuran) for a specified period (e.g., 10 hours).
-
In some procedures, a catalyst such as triethylamine may be added.
-
After reflux, the reaction mixture is cooled, often in a refrigerator overnight, to allow the product to precipitate.
-
The precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
The crude product is then purified, typically by recrystallization from a suitable solvent, to obtain the pure this compound derivative.
-
The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In-Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with cell culture medium. The cells are then treated with these different concentrations of the compounds. Control wells receive only the solvent-containing medium.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated for a few more hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the typical workflow for in-silico drug discovery of this compound compounds and a simplified representation of a signaling pathway they might inhibit.
Caption: A typical workflow for the in-silico discovery and development of novel this compound compounds.
Caption: Inhibition of the EGFR signaling pathway by an this compound derivative.
Conclusion
In-silico studies, particularly molecular docking, have proven to be invaluable in accelerating the discovery and development of this compound-based therapeutic agents. The ability to predict the binding interactions of these compounds with a wide array of biological targets has enabled the rational design of more potent and selective derivatives. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers to build upon. As computational methods continue to evolve in accuracy and sophistication, their synergy with experimental validation will undoubtedly lead to the discovery of novel this compound compounds with significant clinical potential.
References
The Role of Allylthiourea in Inhibiting Ammonia Monooxygenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia monooxygenase (AMO) is a crucial copper-containing membrane-bound enzyme that catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine.[1][2] This process is a cornerstone of the global nitrogen cycle, with significant implications for agriculture, wastewater treatment, and greenhouse gas emissions.[3][4] The development and understanding of specific inhibitors for AMO are paramount for controlling nitrification in various environments and for potential therapeutic applications. Allylthiourea (ATU), a well-known metal-binding agent, has been extensively studied as a potent and specific inhibitor of AMO.[5] This technical guide provides an in-depth overview of the role of this compound in inhibiting ammonia monooxygenase, detailing its mechanism of action, quantitative inhibition data, and the experimental protocols used to study this interaction.
Chemical Properties of this compound
This compound, also known as thiosinamine, is a thiourea compound with a prop-2-enyl group attached to one of the amine groups. Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Formula | C₄H₈N₂S |
| Molecular Weight | 116.19 g/mol |
| Appearance | White crystalline solid |
| Solubility | Slightly soluble in water; soluble in ethanol |
| SMILES | C=CCNCSN |
| InChI Key | HTKFORQRBXIQHD-UHFFFAOYSA-N |
Ammonia Monooxygenase: Structure and Function
Ammonia monooxygenase is a complex enzyme with high sequence homology to particulate methane monooxygenase (pMMO). While a high-resolution crystal structure of AMO is not yet available, structural models have been developed based on the known structure of pMMO. AMO is a heterotrimeric enzyme composed of three subunits: AmoA, AmoB, and AmoC. The active site is believed to be located in the AmoB subunit and contains copper ions that are essential for catalytic activity.
The enzymatic reaction catalyzed by AMO is the oxidation of ammonia to hydroxylamine, which requires molecular oxygen and a source of reducing equivalents.
NH₃ + O₂ + 2H⁺ + 2e⁻ → NH₂OH + H₂O
This initial step is followed by the oxidation of hydroxylamine to nitrite by hydroxylamine oxidoreductase (HAO).
Mechanism of Inhibition by this compound
This compound acts as a potent and specific inhibitor of ammonia monooxygenase primarily through its ability to chelate the copper ions within the enzyme's active site. This interaction is reversible and has been characterized as noncompetitive, meaning that this compound does not directly compete with the ammonia substrate for binding to the active site. Instead, it is believed to bind to a different site on the enzyme, inducing a conformational change that prevents the catalytic conversion of ammonia to hydroxylamine.
The reversible, noncompetitive nature of this compound's inhibition is a key characteristic. Its presence can protect AMO from irreversible, mechanism-based inactivators like allylsulfide. This protective effect underscores that while this compound blocks the enzyme's function, it does not permanently damage the protein, and its inhibitory effect can be reversed.
Quantitative Inhibition Data
Inhibition of Ammonia-Oxidizing Bacteria (AOB)
Studies on AOB, such as Nitrosomonas europaea, have demonstrated high sensitivity to this compound.
| Organism | This compound Concentration | % Inhibition of Ammonia Oxidation | Reference |
| Nitrosomonas europaea | 1 µM | 80% | |
| Nitrosomonas europaea | 8 - 80 µM | Selective Inhibition | |
| Nitrosomonas europaea | 86 µM | Complete Inhibition |
Inhibition of Ammonia-Oxidizing Archaea (AOA)
Ammonia-oxidizing archaea have been shown to be less sensitive to this compound compared to their bacterial counterparts, requiring higher concentrations for significant inhibition.
| Organism | This compound Concentration | % Inhibition of Ammonia Oxidation | Reference |
| Enriched marine AOA | 86 µM (10 mg/L) | 58% | |
| Enriched marine AOA | 860 µM (100 mg/L) | Near Complete Inhibition |
Other Relevant Inhibition Data
While not directly related to AMO, the following data provides context on the broader biological activity of this compound.
| Assay | IC₅₀ Value | Reference |
| Cytotoxicity against MCF-7 cell line | 5.22 mM |
Experimental Protocols
Studying the inhibition of ammonia monooxygenase by this compound involves specific assays to measure enzyme activity. The two most common methods are the measurement of oxygen uptake and the quantification of nitrite production.
Protocol 1: Measurement of AMO Activity via Oxygen Uptake
This method relies on monitoring the consumption of dissolved oxygen, a co-substrate in the AMO-catalyzed reaction, using an oxygen electrode.
Materials:
-
Clark-type oxygen electrode and chamber
-
Temperature-controlled water bath
-
Magnetic stirrer and stir bars
-
Suspension of ammonia-oxidizing bacteria (e.g., Nitrosomonas europaea)
-
Buffer solution (e.g., phosphate buffer, pH 7.5-8.0)
-
Ammonium sulfate ((NH₄)₂SO₄) solution (substrate)
-
This compound (ATU) stock solution
Procedure:
-
Cell Preparation: Harvest late-log phase cells by centrifugation and wash them with buffer to remove residual media components. Resuspend the cell pellet in fresh buffer to a desired concentration.
-
Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated buffer for 100% and a deoxygenating agent (e.g., sodium dithionite) for 0%.
-
Assay Setup: Add a defined volume of the cell suspension to the oxygen electrode chamber, which is maintained at a constant temperature (e.g., 30°C).
-
Baseline Measurement: Record the endogenous oxygen uptake rate of the cells for a few minutes before adding the substrate.
-
Substrate Addition: Initiate the reaction by adding a known concentration of ammonium sulfate to the chamber.
-
Inhibitor Addition: To determine the effect of this compound, add a specific concentration of the ATU solution to the chamber either before or after the substrate addition, depending on the experimental design.
-
Data Recording: Continuously record the decrease in dissolved oxygen concentration over time.
-
Data Analysis: Calculate the rate of oxygen uptake from the slope of the linear portion of the oxygen concentration versus time plot. The difference in rates with and without this compound indicates the level of inhibition.
Protocol 2: Measurement of AMO Activity via Nitrite Production (Griess Assay)
This colorimetric assay quantifies the amount of nitrite, the end product of ammonia oxidation in nitrifying bacteria, produced over a specific time period.
Materials:
-
Spectrophotometer or microplate reader
-
Incubator or shaking water bath
-
Suspension of ammonia-oxidizing bacteria
-
Buffer solution
-
Ammonium sulfate solution
-
This compound stock solution
-
Griess-Ilosvay Reagent:
-
Reagent A: Sulfanilic acid in acetic acid or hydrochloric acid
-
Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Nitrite standard solution (for standard curve)
Procedure:
-
Reaction Setup: In a series of reaction tubes or a microplate, combine the cell suspension, buffer, and different concentrations of this compound.
-
Initiation: Start the reaction by adding the ammonium sulfate solution to each tube/well. Include control reactions without this compound and without cells.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 30°C) with shaking for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by centrifuging the samples to pellet the cells and collecting the supernatant.
-
Griess Reaction: a. To a defined volume of the supernatant, add Reagent A and mix. b. Incubate for a few minutes at room temperature. c. Add Reagent B and mix. d. Allow the color to develop for 15-30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance of the samples at approximately 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve prepared with known concentrations of nitrite. The inhibition is calculated by comparing the nitrite produced in the presence of this compound to the control.
Visualizations
Signaling Pathway: Ammonia Oxidation
Caption: The enzymatic pathway of ammonia oxidation to nitrite.
Experimental Workflow: Determining AMO Inhibition
Caption: A generalized workflow for assessing AMO inhibition.
Logical Relationship: Mechanism of this compound Inhibition
Caption: The mechanism of noncompetitive inhibition of AMO by this compound.
Conclusion
This compound serves as a valuable tool for researchers studying nitrification due to its specific and potent inhibition of ammonia monooxygenase. Its mechanism of action, centered on the chelation of active site copper, provides a clear model for understanding enzyme-inhibitor interactions. The differential sensitivity of bacterial and archaeal AMO to this compound also offers a method for distinguishing the contributions of these two key microbial groups to ammonia oxidation in various ecosystems. The experimental protocols detailed in this guide provide a foundation for further investigation into the kinetics and dynamics of this important inhibitory relationship, which has broad implications for environmental science, agriculture, and potentially, the development of novel therapeutic agents.
References
Allylthiourea's Impact on Soil Microbial Communities: A Technical Guide
An in-depth analysis of the effects of Allylthiourea (ATU) on soil microbial ecosystems, detailing its inhibitory mechanisms, quantitative impacts on microbial populations, and the experimental protocols for its study.
Introduction
This compound (ATU), a well-known nitrification inhibitor, plays a significant role in agricultural and environmental sciences by selectively targeting key microbial processes in the nitrogen cycle.[1][2] Its application in soil has profound effects on the composition and function of microbial communities, particularly ammonia-oxidizing microorganisms. This technical guide provides a comprehensive overview of the current scientific understanding of ATU's interactions with soil microbes, intended for researchers, scientists, and professionals in drug development and environmental science. The guide synthesizes quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action.
Mechanism of Action
This compound primarily functions as a specific inhibitor of ammonia monooxygenase (AMO), the key enzyme in the first step of nitrification—the oxidation of ammonia to nitrite. This inhibitory action is particularly potent against ammonia-oxidizing bacteria (AOB).[3][4] While it also affects ammonia-oxidizing archaea (AOA), its efficacy is markedly lower against this domain of microorganisms.[3] The differential inhibition of AOB and AOA by ATU makes it a valuable tool for dissecting the relative contributions of these two groups to nitrification in various environments. The thiourea group within the ATU molecule is understood to be the active site for its inhibitory effects.
Quantitative Effects on Microbial Communities and Processes
The application of this compound to soil initiates a cascade of changes in both the microbial community structure and the biogeochemical processes they mediate. The following tables summarize the quantitative data from various studies, highlighting the dose-dependent and organism-specific impacts of ATU.
Table 1: Inhibitory Effects of this compound on Ammonia-Oxidizing Microorganisms
| Microbial Group | Organism | Effective Concentration 50 (EC₅₀) | Key Findings | Reference |
| Ammonia-Oxidizing Bacteria (AOB) | Nitrosospira multiformis | Not specified, but significantly lower than for AOA | ATU strongly inhibits ammonia oxidation in AOB. | |
| Ammonia-Oxidizing Archaea (AOA) | Ca. Nitrososphaera viennensis | 1000 times higher than for N. multiformis | AOA are significantly less sensitive to ATU inhibition than AOB. |
Table 2: Effects of this compound on Soil Nitrification and Greenhouse Gas Emissions
| ATU Dose (% of N applied) | Nitrification Inhibition Efficiency | N₂O Emission Reduction | Key Findings | Reference |
| < 5% | No significant influence | 60.3% - 68.2% | Low doses of ATU did not inhibit overall nitrification but did reduce N₂O emissions. | |
| > 10% | Up to 14.7% | 60.3% - 68.2% | High doses of ATU showed a moderate inhibitory effect on nitrate accumulation. | |
| 10% (Compared to DCD) | 14.7% (ATU) vs. 68.6% (DCD) | 60.3% - 68.2% (ATU) vs. 93.3% (DCD) | Dicyandiamide (DCD) was a more potent nitrification and N₂O emission inhibitor than ATU in this study. |
Table 3: Impact of this compound on the Community Structure of Ammonia/Ammonium-Oxidizing Prokaryotes (AOPs) in Mangrove Sediment
| ATU Concentration | Effect on Anammox Bacteria | Effect on AOA | Effect on AOB | Reference |
| 50, 100, 500 mg L⁻¹ | Obvious effect on community structure. Slight growth inhibition starting from day 10. | Slight effect on community structure. Obvious growth inhibition from the start of the study. | Obvious effect on community structure. Growth inhibited at ≥100 mg L⁻¹ for the first 5 days. |
Experimental Protocols
The study of this compound's effects on soil microbial communities employs a range of methodologies, from laboratory microcosm incubations to molecular analyses of microbial populations.
Microcosm Incubation for Nitrification and Greenhouse Gas Emission Analysis
This protocol is designed to assess the impact of different ATU concentrations on soil nitrification and the emission of greenhouse gases like N₂O and CO₂.
-
Soil Collection and Preparation: A yellow-brown upland soil is collected, air-dried, and sieved to ensure homogeneity.
-
Experimental Setup: Microcosms are established in sealed containers. Each microcosm contains a standardized amount of the prepared soil.
-
Treatments:
-
Control (CK): No nitrogen or inhibitor added.
-
Nitrogen (N): Application of a nitrogen source (e.g., urea).
-
ATU + N: Application of nitrogen along with varying doses of ATU (e.g., 1%, 5%, 10%, 15%, 20% of the applied nitrogen).
-
DCD + N: Application of nitrogen with dicyandiamide (DCD) for comparison.
-
-
Incubation: The microcosms are incubated for a set period (e.g., 21 days) under controlled temperature and moisture conditions.
-
Gas Sampling and Analysis: The headspace of the microcosms is sampled at regular intervals to measure the concentrations of N₂O and CO₂ using gas chromatography.
-
Soil Analysis: At the end of the incubation period, soil samples are collected to determine the concentrations of inorganic nitrogen (NH₄⁺ and NO₃⁻).
-
Microbial Analysis: DNA is extracted from the soil samples for quantitative real-time PCR (qPCR) of functional genes (e.g., amoA for AOA and AOB) and 16S rRNA gene-based high-throughput sequencing to analyze changes in the microbial community structure.
Analysis of Microbial Community Structure
To understand the shifts in microbial populations in response to ATU, molecular techniques are employed.
-
DNA Extraction: Soil DNA is extracted from the experimental samples using commercially available kits.
-
Quantitative PCR (qPCR): The abundance of specific microbial groups, such as AOA and AOB, is quantified by targeting their respective amoA genes.
-
High-Throughput Sequencing: The V4 region of the 16S rRNA gene is amplified from the extracted DNA. The amplicons are then sequenced using platforms like Illumina to determine the overall bacterial and archaeal community composition and diversity.
-
Bioinformatic Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., QIIME) to identify the microbial taxa present and their relative abundances. Statistical analyses are then performed to compare the microbial communities across different treatments.
Visualizations
The following diagrams illustrate the key processes and experimental workflows described in this guide.
Caption: Mechanism of this compound (ATU) inhibition on the nitrification pathway.
Caption: Workflow for a soil microcosm experiment to study ATU effects.
Conclusion
This compound is a potent and selective inhibitor of ammonia-oxidizing bacteria, with a lesser but still significant impact on ammonia-oxidizing archaea. Its application in soil ecosystems leads to measurable changes in nitrification rates, greenhouse gas emissions, and the overall structure of the microbial community. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to design and interpret studies on the environmental fate and impact of ATU. Further research is warranted to fully elucidate the long-term consequences of ATU application on soil health and the resilience of microbial ecosystems. The continued use of standardized methodologies, as detailed herein, will be crucial for building a more complete understanding of the intricate interactions between agricultural chemicals and the soil microbiome.
References
Methodological & Application
Application Notes and Protocols for Using Allylthiourea (ATU) to Inhibit Nitrification in Soil Samples
Introduction
Nitrification, the biological oxidation of ammonia to nitrite and then to nitrate, is a critical process in the global nitrogen cycle. In soil ecosystems, this process is primarily carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). The inhibition of nitrification is a key area of research for improving nitrogen use efficiency in agriculture and mitigating the production of nitrous oxide, a potent greenhouse gas. Allylthiourea (ATU) is a widely used specific inhibitor of the first step of nitrification, the oxidation of ammonia to nitrite, by targeting the ammonia monooxygenase enzyme.[1] This document provides detailed application notes and protocols for the effective use of ATU to inhibit nitrification in soil samples for research purposes.
Mechanism of Action
This compound (N-Allylthiourea) is a specific inhibitor of autotrophic ammonia-oxidizing microorganisms.[1] It primarily targets the copper-containing active site of the ammonia monooxygenase (AMO) enzyme, which catalyzes the oxidation of ammonia to hydroxylamine. By chelating the copper ions, ATU effectively blocks the initial and rate-limiting step of nitrification.
Quantitative Data Summary
The effectiveness of ATU as a nitrification inhibitor is dependent on its concentration, soil type, and the microbial community present. The following table summarizes quantitative data from a study on a yellow-brown upland soil.
| ATU Concentration (% of N applied) | Nitrification Inhibition Efficiency (%) | N₂O Emission Reduction (%) |
| < 5% | No significant influence | 60.3% - 68.2% |
| > 10% | Up to 14.7% | 60.3% - 68.2% |
Data from a 21-day microcosm incubation study.[2][3]
Experimental Protocols
Preparation of this compound (ATU) Stock Solution
Materials:
-
This compound (ATU) powder (98% purity or higher)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 500 mL)
-
Sterile filter (0.22 µm)
-
Amber glass bottle for storage
Procedure:
-
To prepare a stock solution (e.g., 2 g/L), dissolve 1 gram of 98% this compound powder in 500 mL of deionized water.[4]
-
Place the volumetric flask on a magnetic stirrer and stir until the ATU is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Store the stock solution in a refrigerated, amber glass bottle. The stock solution is stable for up to 14 days when stored at 4°C.
-
Prepare fresh dilute solutions daily from the stock solution as needed for your experiments. For example, to prepare 100 mL of a specific concentration, dilute the appropriate volume of the stock solution with deionized water.
Soil Sample Preparation and Incubation
Materials:
-
Fresh soil samples, sieved (e.g., through a 2-mm sieve)
-
Incubation vessels (e.g., Mason jars, beakers, or microcosms)
-
Ammonium source (e.g., (NH₄)₂SO₄ solution)
-
ATU working solution
-
Deionized water
-
Balance
-
Incubator
Procedure:
-
Collect fresh soil samples and homogenize them by passing them through a 2-mm sieve to remove large debris and stones.
-
Determine the initial moisture content of the soil. Adjust the moisture content to a desired level (e.g., 50-60% of water-holding capacity) with deionized water and pre-incubate the soil for a period (e.g., 7 days) at a constant temperature (e.g., 25°C) to allow the microbial community to stabilize.
-
Prepare treatment groups. For each microcosm, weigh a specific amount of pre-incubated soil (e.g., 20-50 g).
-
Add the ammonium source to achieve the desired initial ammonium concentration.
-
Add the ATU working solution to the soil to achieve the target inhibitor concentrations. It is common to apply ATU at doses relative to the amount of nitrogen applied (e.g., 1%, 5%, 10%, 15%, and 20% of N applied).
-
Include control groups:
-
Control: Soil with deionized water only.
-
Nitrogen Control: Soil with the ammonium source but without ATU.
-
-
Thoroughly mix the amendments into the soil for each treatment.
-
Loosely cover the incubation vessels to allow for gas exchange while minimizing water loss.
-
Incubate the soil samples in the dark at a constant temperature (e.g., 25°C) for the desired period (e.g., 21-30 days). Monitor and maintain the soil moisture content throughout the incubation period by adding deionized water as needed.
-
Destructive sampling can be performed at various time points (e.g., day 0, 7, 14, 21) to analyze for inorganic nitrogen concentrations.
Extraction and Analysis of Inorganic Nitrogen (NH₄⁺ and NO₃⁻)
Materials:
-
Potassium chloride (KCl) solution (e.g., 2 M)
-
Shaker
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
Analytical instrument for ammonium and nitrate determination (e.g., colorimetric auto-analyzer, ion chromatograph).
Procedure:
-
Extraction: At each sampling point, take a subsample of soil (e.g., 5-10 g) from each microcosm. Add a specific volume of 2 M KCl solution (e.g., a 1:5 soil-to-solution ratio).
-
Shake the soil-KCl slurry for a set period (e.g., 1 hour) at room temperature to extract the inorganic nitrogen.
-
Filtration/Centrifugation: Separate the soil from the extract by either centrifugation followed by decanting the supernatant or by filtering the slurry through a 0.45 µm syringe filter.
-
Analysis: Analyze the filtered extracts for ammonium (NH₄⁺) and nitrate (NO₃⁻) concentrations.
Important Consideration for Ammonium Analysis:
-
This compound can interfere with the indophenol blue method commonly used for colorimetric quantification of ammonium, leading to an underestimation of the measured concentration. This interference is more pronounced at higher ATU concentrations.
-
Mitigation:
-
If using a colorimetric method, it is crucial to prepare standards in the presence of the same ATU concentration as in the samples to create a specific calibration curve.
-
Alternatively, consider using analytical methods that are not susceptible to ATU interference, such as ion chromatography.
-
Calculation of Nitrification Inhibition: Nitrification inhibition can be calculated based on the difference in nitrate production between the ATU-treated samples and the nitrogen control.
Visualizations
Signaling Pathway of Nitrification Inhibition by this compound
Caption: Mechanism of nitrification inhibition by this compound (ATU).
Experimental Workflow
References
Standard Operating Procedure for Preparing Allylthiourea Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Application Note
Allylthiourea (ATU), a thiourea derivative with the chemical formula C₄H₈N₂S, is a versatile compound utilized across various scientific disciplines. Primarily, it serves as a potent and specific inhibitor of nitrification, targeting the ammonia monooxygenase enzyme in ammonia-oxidizing bacteria.[1] This inhibitory action makes it an indispensable tool in environmental science and wastewater treatment research for distinguishing between carbonaceous and nitrogenous biochemical oxygen demand. In the realm of drug development and biomedical research, ATU and its derivatives are investigated for their potential therapeutic properties, including anticancer activities.[1] For instance, ATU has demonstrated cytotoxicity against the MCF-7 breast cancer cell line.[1] Its ability to chelate metal ions, particularly copper, is central to its mechanism of action as a nitrification inhibitor and is a characteristic that is explored in various biological and chemical applications.[1]
This document provides a comprehensive guide to the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and laboratory safety.
Physicochemical Properties and Solubility Data
This compound is a white crystalline solid with a slight garlic-like odor. It is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.
| Property | Value | References |
| Molecular Formula | C₄H₈N₂S | |
| Molecular Weight | 116.18 g/mol | |
| Melting Point | 70-78 °C | |
| Density | ~1.11 g/cm³ at 25 °C |
A summary of ATU solubility in common laboratory solvents is provided below. It is important to note that solubility can be affected by temperature and the purity of both the solute and the solvent.
| Solvent | Solubility | Temperature | References |
| Water | Soluble (1 part in 30 parts water) | Ambient | |
| Water | ≥17.7 mg/mL | Not Specified | |
| Ethanol | Soluble | Ambient | |
| Ethanol | ≥24.75 mg/mL | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ≥5.8 mg/mL | Not Specified | |
| Benzene | Insoluble | Ambient | |
| Diethyl Ether | Slightly Soluble | Ambient |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Stock Solution for Nitrification Inhibition
This protocol is suitable for applications such as Biochemical Oxygen Demand (BOD) analysis where the inhibition of nitrification is required.
Materials:
-
This compound (ATU) powder
-
Deionized (DI) or distilled water
-
Sterile glassware (beaker, graduated cylinder, volumetric flask)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile, amber glass storage bottles
Procedure:
-
Weighing: Accurately weigh 1.0 gram of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed ATU powder to a beaker containing approximately 400 mL of DI water. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the ATU is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.
-
Final Volume Adjustment: Once the ATU is fully dissolved, quantitatively transfer the solution to a 500 mL volumetric flask. Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask to ensure a complete transfer. Add DI water to the flask until the meniscus reaches the calibration mark.
-
Mixing and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. Transfer the 2 mg/mL (2000 ppm) stock solution to a sterile, amber glass bottle. Label the bottle clearly with the compound name, concentration, preparation date, and your initials.
-
Storage: Store the stock solution in a refrigerator at 2-8°C. Under these conditions, the aqueous stock solution is stable for up to 14 days. A fresh solution should be prepared after this period. For daily use, a diluted solution should be prepared from the stock, as the diluted solution is not stable.
Protocol 2: Preparation of this compound Stock Solution in DMSO for In Vitro Assays
This protocol is designed for preparing a concentrated stock solution of ATU in an organic solvent, suitable for cell culture experiments and other in vitro assays where high concentrations are needed for serial dilutions.
Materials:
-
This compound (ATU) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: In a sterile microcentrifuge tube or vial, accurately weigh a desired amount of this compound powder (e.g., 5.8 mg).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 50 mM stock solution, based on a solubility of ≥5.8 mg/mL).
-
Mixing: Tightly cap the tube/vial and vortex thoroughly until the ATU is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the DMSO stock solution aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended, where the solution can be stable for up to two years. When stored at -20°C, it is advisable to use the solution within one year.
Protocol 3: Cytotoxicity Assay Using MTT
This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line, such as MCF-7.
Materials:
-
ATU stock solution in DMSO (from Protocol 2)
-
Chosen cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ATU stock solution in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the ATU dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest ATU concentration) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of ATU that inhibits 50% of cell growth).
Safety, Handling, and Disposal
Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and safety glasses with side shields.
-
When handling the powder, work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Spill Management:
-
For minor spills of the solid, carefully sweep up the material to avoid dust formation and place it in a suitable container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area with soap and water.
Disposal:
-
This compound and its solutions should be disposed of as hazardous waste.
-
Do not empty into drains.
-
All waste must be handled in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific disposal procedures.
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
Caption: this compound inhibits nitrification by chelating copper in the AMO enzyme.
References
Application Notes and Protocols for the Use of Allylthiourea in Micropollutant Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing allylthiourea (ATU) as a selective inhibitor to investigate the role of nitrification in the biodegradation of micropollutants. The following sections detail the mechanism of action, experimental protocols, and data interpretation to facilitate the design and execution of robust studies in this field.
Introduction to this compound as a Nitrification Inhibitor
This compound (ATU) is a potent and specific inhibitor of ammonia monooxygenase (AMO), the key enzyme in the first step of nitrification. This process is primarily carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). By inhibiting AMO, ATU effectively halts ammonia oxidation, thereby allowing researchers to distinguish between the contributions of nitrifying organisms and heterotrophic bacteria to the degradation of micropollutants. Understanding which microbial populations are responsible for the removal of specific contaminants is crucial for optimizing wastewater treatment processes and assessing the environmental fate of pharmaceutical and industrial compounds.
Mechanism of Action
ATU's inhibitory effect stems from its ability to chelate the copper ions present in the active site of the AMO enzyme. This binding event incapacitates the enzyme, preventing the oxidation of ammonia to hydroxylamine. Consequently, the entire nitrification process is arrested at its initial stage. This specific mode of action generally does not affect the metabolic activities of heterotrophic microorganisms, making ATU an invaluable tool for delineating microbial contributions to micropollutant biodegradation.
Data Presentation: Quantitative Impact of this compound
The following tables summarize quantitative data from various studies, illustrating the effect of this compound on nitrification and the degradation of selected micropollutants.
Table 1: Effect of this compound (ATU) on Nitrification Inhibition
| ATU Concentration | Inhibition Efficiency of Ammonia Oxidation | Incubation Time | Reference |
| 1 µM | 80% | 10 minutes | [1] |
| 10 µM | 100% (complete) | 10 minutes | [1] |
| 86 µM | 100% (instantaneous and complete) | < 1 minute | [1] |
| 43.8 mg/L | Effective inhibition | Daily addition | [2] |
| 5 mg/L | Effective inhibition | Continuous flow | [3] |
Table 2: Micropollutant Degradation with and without this compound (ATU)
| Micropollutant | Degradation without ATU (Removal %) | Degradation with ATU (Removal %) | Implied Primary Degrader(s) | Reference |
| Antibiotics | ||||
| Sulfamethoxazole | >90% | ~85% | Heterotrophs & Nitrifiers | |
| Lincomycin | Significant | Inhibited | Nitrifiers | |
| Analgesics | ||||
| Acetaminophen | Significant | Inhibited | Nitrifiers | |
| Ibuprofen | Degraded | No significant change | Heterotrophs | |
| Beta-blockers | ||||
| Metoprolol | Significant | No significant change | Heterotrophs | |
| Anticonvulsants | ||||
| Carbamazepine | Recalcitrant (<25%) | Recalcitrant (<25%) | Recalcitrant | |
| Lipid regulators | ||||
| Gemfibrozil | Significant | Inhibited | Nitrifiers | |
| Diuretics | ||||
| Furosemide | Significant | Inhibited | Nitrifiers | |
| Stimulants | ||||
| Caffeine | Significant | Inhibited | Nitrifiers | |
| Biocides | ||||
| Triclosan | Degraded | Partially inhibited | Heterotrophs & Nitrifiers | |
| Industrial Chemicals | ||||
| Bisphenol A | Degraded | Partially inhibited | Heterotrophs & Nitrifiers |
Experimental Protocols
This section provides a detailed methodology for conducting experiments to assess the contribution of nitrification to micropollutant degradation using this compound.
Materials and Reagents
-
Microbial Culture: Activated sludge from a wastewater treatment plant with active nitrification, or an enriched nitrifying culture.
-
Micropollutant Stock Solution: A concentrated solution of the micropollutant of interest in a suitable solvent (e.g., methanol, DMSO). The final solvent concentration in the experimental setup should be minimal to avoid toxic effects on the microorganisms.
-
This compound (ATU) Stock Solution: Prepare a stock solution of ATU (e.g., 1 g/L in deionized water). Filter-sterilize the solution.
-
Mineral Salts Medium: A buffered medium containing essential nutrients for microbial activity.
-
Ammonium Source: A solution of an ammonium salt (e.g., (NH₄)₂SO₄) to provide substrate for nitrifiers.
-
Analytical Standards: Certified standards of the micropollutant and its expected transformation products for analytical quantification.
-
Control Inhibitor (optional): A broad-spectrum biocide like sodium azide can be used in a separate control to inhibit all biological activity.
Experimental Setup
The experiment should be designed with at least three conditions, each performed in triplicate:
-
Control Group: Microbial culture + Micropollutant + Ammonium. This group assesses the total biological degradation (heterotrophic + nitrifying).
-
ATU-Inhibited Group: Microbial culture + Micropollutant + Ammonium + ATU. This group assesses heterotrophic degradation only.
-
Abiotic Control Group: Sterile medium + Micropollutant. This group accounts for any non-biological degradation (e.g., hydrolysis, photolysis).
An optional fourth group can be included:
-
Biologically-Inhibited Control: Microbial culture + Micropollutant + Ammonium + Broad-spectrum biocide (e.g., 500 mg/L sodium azide). This confirms that the observed removal is indeed biological.
Step-by-Step Protocol
-
Preparation of Microbial Inoculum:
-
Collect fresh activated sludge and let it settle.
-
Wash the sludge with the mineral salts medium to remove residual carbon sources and micropollutants.
-
Resuspend the washed sludge in the mineral salts medium to a desired concentration (e.g., based on total suspended solids).
-
-
Incubation Setup:
-
Dispense the microbial inoculum into sterile flasks or reactors for each experimental group.
-
Add the ammonium source to all biotic samples to stimulate nitrifying activity.
-
For the ATU-inhibited group, add ATU to a final concentration known to be effective, typically 86 µM for instantaneous inhibition.
-
For the broad-spectrum biocide control, add sodium azide to a final concentration of 500 mg/L.
-
Pre-incubate the flasks with the inhibitors for a short period (e.g., 30 minutes) to ensure complete inhibition before adding the micropollutant.
-
Spike all flasks (except for blanks) with the micropollutant stock solution to the desired final concentration.
-
-
Incubation:
-
Incubate the flasks under controlled conditions (e.g., temperature, shaking speed).
-
Ensure aerobic conditions by using breathable stoppers or an aeration system.
-
Collect samples at regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Processing and Analysis:
-
Immediately after collection, quench any biological activity in the samples. This can be done by adding a solvent like methanol or by rapid freezing.
-
Centrifuge or filter the samples to remove biomass.
-
Analyze the supernatant for the concentration of the parent micropollutant and any known transformation products using appropriate analytical techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Data Analysis
-
Calculate the degradation rate of the micropollutant in each experimental group. For many micropollutants, degradation can be modeled using pseudo-first-order kinetics.
-
The contribution of nitrification to the overall degradation can be calculated as the difference between the degradation rate in the control group and the degradation rate in the ATU-inhibited group.
-
The contribution of heterotrophic degradation is represented by the degradation rate in the ATU-inhibited group.
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow
References
Application Notes and Protocols for the Utilization of Allylthiourea in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of allylthiourea in the synthesis of diverse heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. The protocols detailed herein offer robust methodologies for the preparation of thiazoles, dihydropyrimidines, and triazoles, leveraging the versatile reactivity of this compound.
Introduction to this compound in Heterocyclic Synthesis
This compound, a readily available and versatile reagent, serves as a valuable building block for the construction of a variety of heterocyclic systems. The presence of a nucleophilic thiourea moiety and a reactive allyl group allows for diverse cyclization strategies. This document outlines key applications of this compound in well-established multicomponent reactions and other cyclization processes, providing researchers with practical protocols and comparative data to facilitate their synthetic endeavors.
Section 1: Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the formation of the thiazole ring. The reaction of an α-haloketone with a thioamide, in this case, this compound, proceeds via a condensation and subsequent cyclization to yield highly functionalized thiazoles. These compounds are of significant interest due to their wide range of biological activities.
Reaction Pathway: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of thiazoles from this compound.
Experimental Protocol: Synthesis of 2-(Allylamino)-4-phenylthiazole
This protocol details the synthesis of a representative 2-allylaminothiazole derivative using the Hantzsch reaction.
Materials:
-
This compound (1.16 g, 10 mmol)
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in 20 mL of ethanol.
-
Add 2-bromoacetophenone to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of cold water with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-(allylamino)-4-phenylthiazole.
Quantitative Data: Hantzsch Thiazole Synthesis
The following table summarizes the yields of various 2-allylaminothiazole derivatives synthesized using the Hantzsch protocol.
| Entry | α-Haloketone (R-CO-CH₂-X) | Product | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | 2-(Allylamino)-4-phenylthiazole | 85-95 | [1] |
| 2 | 2-Chloro-4'-methylacetophenone | 2-(Allylamino)-4-(p-tolyl)thiazole | 88 | [1] |
| 3 | 2-Bromo-4'-chloroacetophenone | 2-(Allylamino)-4-(4-chlorophenyl)thiazole | 92 | [2] |
| 4 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 3-(2-(Allylamino)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 79-90 | [2] |
Section 2: Synthesis of Dihydropyrimidinethiones via Biginelli Reaction
The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. By employing this compound, a variety of dihydropyrimidinethiones can be synthesized, which are important scaffolds in medicinal chemistry, known for their diverse pharmacological activities, including as calcium channel blockers.[3]
Reaction Pathway: Biginelli Reaction
Caption: Biginelli reaction for dihydropyrimidinethione synthesis.
Experimental Protocol: Synthesis of 4-Phenyl-6-methyl-1-allyl-3,4-dihydropyrimidine-2(1H)-thione
This protocol describes a typical procedure for the Biginelli condensation using this compound.
Materials:
-
This compound (1.16 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.5 mL)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound, benzaldehyde, and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinethione.
Quantitative Data: Biginelli Reaction
The following table presents the yields for a range of dihydropyrimidinethione derivatives synthesized via the Biginelli reaction.
| Entry | Aldehyde (R-CHO) | β-Ketoester | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | 4-Phenyl-6-methyl-1-allyl-3,4-dihydropyrimidine-2(1H)-thione | 75-85 | |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-6-methyl-1-allyl-3,4-dihydropyrimidine-2(1H)-thione | 88 | |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 4-(4-Methoxyphenyl)-6-methyl-1-allyl-3,4-dihydropyrimidine-2(1H)-thione | 92 | |
| 4 | 3-Nitrobenzaldehyde | Methyl acetoacetate | 4-(3-Nitrophenyl)-6-methyl-1-allyl-3,4-dihydropyrimidine-2(1H)-thione | 85 |
Section 3: Synthesis of 1,2,4-Triazole Derivatives
While the direct one-pot synthesis of triazoles from this compound is not commonly reported, a reliable two-step approach starting from allyl isothiocyanate (a precursor to this compound) provides access to 4-allyl-1,2,4-triazole-3-thiones. This method involves the formation of a thiosemicarbazide intermediate, followed by cyclization.
Reaction Pathway: Two-Step Triazole Synthesis
References
Application Notes and Protocols for Allylthiourea (ATU) as a Selective Inhibitor in Microbial Ecology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Allylthiourea (ATU) as a selective inhibitor of ammonia oxidation in microbial ecology studies. This document includes detailed protocols for laboratory microcosm experiments, a summary of quantitative data from various studies, and visualizations to aid in experimental design and understanding of the underlying biochemical pathways.
Introduction to this compound (ATU)
This compound (ATU) is a potent and specific inhibitor of the first step of nitrification, the oxidation of ammonia to nitrite. This inhibitory action makes it an invaluable tool in microbial ecology for distinguishing between different groups of ammonia-oxidizing microorganisms and for studying the dynamics of nitrogen cycling. ATU is a white crystalline solid with a slight garlic-like odor, soluble in water and ethanol.[1]
Mechanism of Action
ATU selectively inhibits the activity of ammonia monooxygenase (AMO), the key enzyme responsible for the oxidation of ammonia. It achieves this by chelating the copper ions present in the active site of the AMO enzyme, thereby hindering its function.[2] This targeted inhibition allows researchers to suppress the activity of ammonia-oxidizing bacteria (AOB) and, to a lesser extent, ammonia-oxidizing archaea (AOA), which are the primary organisms carrying out this step in the nitrogen cycle.[2][3]
Applications in Microbial Ecology
-
Quantifying the contributions of different microbial groups to nitrification: By comparing nitrification rates in the presence and absence of ATU, researchers can estimate the relative contributions of AOB and AOA to overall ammonia oxidation.
-
Studying the ecology of ammonia-oxidizing microorganisms: ATU can be used to manipulate microbial communities and investigate the ecological roles and interactions of AOB and AOA.
-
Investigating nitrogen cycling processes: As a selective inhibitor, ATU helps to uncouple different steps of the nitrogen cycle, allowing for more detailed studies of processes like denitrification and anaerobic ammonia oxidation (anammox).
-
Assessing the impact of environmental factors on nitrification: Researchers can use ATU to study how factors like pH, temperature, and substrate availability affect the activity of ammonia oxidizers.
Quantitative Data Summary
The following tables summarize the effective concentrations of ATU and its inhibitory effects on various microbial groups as reported in the literature.
Table 1: Effective Concentrations of this compound (ATU) for Inhibition of Nitrification
| Microbial Group | Effective Concentration | Environment | Reference |
| Ammonia-Oxidizing Bacteria (AOB) | 8 - 86 µM | Various | [3] |
| Ammonia-Oxidizing Bacteria (AOB) | 100 mg L⁻¹ or higher | Mangrove Sediment | |
| Ammonia-Oxidizing Archaea (AOA) | 1000 times higher EC₅₀ than for AOB | Pure Culture | |
| Ammonia-Oxidizing Archaea (AOA) | Obvious inhibition from the start of the study | Mangrove Sediment | |
| Anammox Bacteria | Slight inhibition from day 10 | Mangrove Sediment | |
| Soil Nitrification | >10% of N applied (high doses) | Yellow-brown upland soil |
Table 2: Reported Inhibition Efficiencies of this compound (ATU)
| Microbial Process | ATU Concentration | Inhibition Efficiency | Environment | Reference |
| Soil Nitrification | High doses (>10% of N applied) | 14.7% (highest) | Yellow-brown upland soil | |
| N₂O Emission | All tested doses (1-20% of N applied) | 60.3% - 68.2% | Yellow-brown upland soil | |
| Ammonia Oxidation by Nitrosospira multiformis (AOB) | Markedly lower EC₅₀ than for AOA | Pure Culture | ||
| Ammonia Oxidation by Ca. Nitrososphaera viennensis (AOA) | Markedly higher EC₅₀ than for AOB | Pure Culture |
Experimental Protocols
Protocol 1: Soil Microcosm Incubation for Assessing ATU Inhibition
This protocol outlines a typical soil microcosm experiment to determine the effect of ATU on nitrification rates.
1. Soil Collection and Preparation:
- Collect soil samples from the desired field site.
- Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
- Adjust the soil moisture to a desired level (e.g., 40-60% of water holding capacity) and pre-incubate for a period (e.g., 7 days) to stabilize microbial activity.
2. Microcosm Setup:
- Weigh a standardized amount of the pre-incubated soil (e.g., 50 g) into individual microcosms (e.g., 250 mL glass jars or flasks).
- Prepare treatment groups, including a control (no ATU) and one or more ATU concentrations.
- Prepare a stock solution of ATU in sterile deionized water.
- Add the appropriate volume of the ATU stock solution and/or sterile deionized water to each microcosm to achieve the target concentrations and moisture content.
- If studying nitrogen dynamics, amend the soil with an ammonium source (e.g., (NH₄)₂SO₄).
3. Incubation:
- Seal the microcosms with gas-permeable covers to allow for gas exchange while minimizing moisture loss.
- Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 21 days).
4. Sampling and Analysis:
- At designated time points (e.g., day 0, 7, 14, 21), destructively sample replicate microcosms from each treatment group.
- Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from the soil using a suitable extractant (e.g., 2 M KCl).
- Analyze the extracts for NH₄⁺ and NO₃⁻ concentrations using colorimetric methods or ion chromatography.
- Caution: ATU at concentrations of 0.1-0.5 mM can interfere with the indophenol blue method for NH₄⁺ quantification, leading to underestimation. Alternative analytical methods should be considered.
- Optional: Analyze greenhouse gas emissions (e.g., N₂O) from the headspace of the microcosms.
- Optional: Extract DNA/RNA for molecular analysis of microbial community composition (e.g., qPCR of amoA genes, 16S rRNA gene sequencing).
Visualizations
Biochemical Pathway of Nitrification and ATU Inhibition
Caption: The nitrification pathway with the inhibitory action of this compound (ATU) on Ammonia Monooxygenase (AMO).
Experimental Workflow for a Soil Microcosm Study with ATU
Caption: A generalized experimental workflow for conducting a soil microcosm study using this compound (ATU).
Considerations and Cautions
-
Specificity: While ATU is a potent inhibitor of AOB, its effect on AOA can be less pronounced, and higher concentrations may be needed for significant inhibition. It is crucial to determine the optimal ATU concentration for the specific microbial community and environmental conditions under investigation.
-
Non-target effects: High concentrations of ATU may have side effects on other microbial processes. It is advisable to include appropriate controls to assess any non-target effects.
-
Analytical Interference: As mentioned, ATU can interfere with certain colorimetric assays for ammonium. Method validation or the use of alternative quantification methods is recommended.
-
Degradation of ATU: The inhibitor can be degraded by microorganisms over time, which may lead to a recovery of nitrification activity. The duration of the experiment should be considered in relation to the stability of ATU under the experimental conditions.
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective inhibitor to gain valuable insights into the functioning of microbial communities and the intricate processes of the nitrogen cycle.
References
Application Notes and Protocols for Testing Allylthiourea as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylthiourea (ATU) is an organic compound containing sulfur and nitrogen atoms, which are known to be effective functional groups for corrosion inhibition. These heteroatoms act as adsorption centers, facilitating the formation of a protective film on the metal surface, thereby mitigating corrosion. This document provides a detailed experimental setup for evaluating the efficacy of this compound as a corrosion inhibitor for steel in acidic environments. The protocols outlined below cover essential electrochemical and gravimetric techniques to quantify inhibition efficiency and elucidate the mechanism of action.
Key Experimental Techniques
The evaluation of a corrosion inhibitor's performance is typically conducted using a combination of techniques that provide both quantitative data on corrosion rates and qualitative insights into the inhibition mechanism. The primary methods for testing this compound are:
-
Weight Loss (Gravimetric) Method: A straightforward and robust method to determine the overall corrosion rate and the inhibitor's efficiency over a prolonged period.
-
Potentiodynamic Polarization: An electrochemical technique that provides rapid information about the corrosion current, corrosion potential, and the anodic/cathodic behavior of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): A powerful non-destructive technique that gives detailed information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.
-
Surface Analysis Techniques: Methods such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to visualize the surface morphology and confirm the adsorption of the inhibitor on the metal surface.
Experimental Protocols
Weight Loss Method
Objective: To determine the corrosion rate of the metal in the presence and absence of this compound and to calculate the inhibition efficiency.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, carbon steel) of known dimensions
-
Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1200 grit)
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 1.0 M H₃PO₄)
-
This compound solutions of varying concentrations
-
Water bath or thermostat for temperature control
-
Desiccator
-
Acetone and distilled water for cleaning
Protocol:
-
Coupon Preparation: Mechanically polish the metal coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Cleaning: Degrease the polished coupons with acetone, wash with distilled water, and dry them in a desiccator.
-
Initial Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance.
-
Immersion: Immerse the weighed coupons in the corrosive solution with and without different concentrations of this compound. The immersion is typically carried out for a predetermined period (e.g., 6, 12, 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, retrieve the coupons, and remove the corrosion products by gentle cleaning with a soft brush in a suitable cleaning solution (e.g., a solution containing HCl and hexamine).
-
Rinsing and Drying: Rinse the cleaned coupons with distilled water and acetone, and then dry them thoroughly.
-
Final Weighing: Reweigh the coupons to determine the weight loss.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to understand the effect of this compound on the anodic and cathodic reactions.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal specimen (e.g., steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive medium with and without this compound
Protocol:
-
Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrode processes and the properties of the protective film formed by this compound.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization)
-
Corrosive medium with and without this compound
Protocol:
-
Cell Setup and Stabilization: Prepare the electrode and set up the electrochemical cell as described for the potentiodynamic polarization measurements. Allow the system to stabilize at the OCP.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Represent the impedance data as Nyquist and Bode plots.
-
Fit the experimental data to a suitable equivalent electrical circuit (EEC) model to determine the electrochemical parameters, including:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): A measure of the resistance to the corrosion reaction at the metal-solution interface. A higher Rct value indicates better corrosion protection.
-
Double-Layer Capacitance (Cdl): Represents the capacitance of the electrochemical double layer. A decrease in Cdl is often associated with the adsorption of the inhibitor.
-
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Data Presentation
The quantitative data obtained from the experimental procedures should be summarized in clearly structured tables for easy comparison.
Table 1: Weight Loss Data for this compound on Cold Rolled Steel in 1.0 M H₃PO₄
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | - | - |
| 0.1 | - | >90 |
| 0.2 | - | >95 |
| 0.5 | - | >95 |
Note: Specific corrosion rate values are dependent on the experimental conditions (e.g., temperature, immersion time) and should be recorded from the experiment. The inhibition efficiencies are based on the findings by Li et al. for cold rolled steel in 1.0 M H₃PO₄.[1]
Table 2: Potentiodynamic Polarization Parameters for this compound on Cold Rolled Steel in 1.0 M H₃PO₄
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | - | - | - | - | - |
| 0.1 | - | - | - | - | - |
| 0.2 | - | - | - | - | - |
| 0.5 | - | - | - | - | - |
Note: The values for Ecorr, Icorr, and Tafel slopes (βa and βc) should be extracted from the experimental polarization curves. This compound has been shown to act as a mixed-type inhibitor.[1]
Table 3: Electrochemical Impedance Spectroscopy Parameters for this compound on Cold Rolled Steel in 1.0 M H₃PO₄
| Inhibitor Concentration (mM) | Rs (Ω cm²) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Blank | - | - | - | - | | 0.1 | - | - | - | - | | 0.2 | - | - | - | - | | 0.5 | - | - | - | - |
Note: The parameters Rs, Rct, and Cdl are obtained by fitting the EIS data to an appropriate equivalent circuit. The inhibition efficiency is calculated from the Rct values. EIS spectra for this compound typically exhibit one capacitive loop.[1]
Visualization of Experimental Workflow and Logical Relationships
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Caption: Logical relationship of experimental techniques.
References
Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Allylthiourea on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylthiourea (ATU), a sulfur-containing organic compound, and its derivatives have garnered significant interest in oncological research due to their potential cytotoxic effects on various cancer cell lines. These compounds have been investigated for their ability to induce cell death and inhibit critical signaling pathways involved in tumor progression. This document provides detailed application notes and protocols for assessing the in-vitro cytotoxicity of this compound and its derivatives, with a focus on effective concentrations, experimental procedures, and elucidation of the underlying mechanisms of action.
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and related compounds against various cancer cell lines, as determined by in-vitro cytotoxicity assays. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) |
| This compound (ATU) | MCF-7 (Breast) | MTT | 5220 |
| This compound (ATU) | MCF-7/HER-2 (Breast) | MTT | 3170 |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast) | MTT | 1470 |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast) | MTT | 640 |
| 4-nitrobenzoyl-3-allylthiourea | MCF-7 (Breast) | MTT | 225 |
| 4-nitrobenzoyl-3-allylthiourea | MCF-7/HER-2 (Breast) | MTT | 85 |
| 4-methyl-3-benzoyl this compound | T47D (Breast) | MTT | 296 |
| 4-methyl-3-benzoyl this compound | MCF7/HER2 (Breast) | MTT | 134 |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | Human Lung Carcinoma Cell Lines | BrdU incorporation | 2.5 - 12.9 |
Experimental Protocols
A widely used method to determine the cytotoxic effects of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol 1: MTT Assay for Cytotoxicity of this compound
Materials:
-
This compound (ATU) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell lines (e.g., MCF-7, MCF-7/HER-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its limited solubility in water, a stock solution of this compound is typically prepared in DMSO.
-
Dissolve this compound powder in sterile DMSO to a final concentration of 100 mM.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cancer cells in appropriate flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 10 mM).
-
Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot a dose-response curve with the this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the in-vitro cytotoxicity of this compound using the MTT assay.
Signaling Pathways
1. Potential Inhibition of HER2/EGFR Signaling Pathway by this compound Derivatives
Some derivatives of this compound have been shown to exert their cytotoxic effects by targeting the Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[1][2] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. Inhibition of these pathways can lead to the inactivation of downstream effectors like the transcription factor NF-κB, ultimately promoting apoptosis.[1]
Caption: Proposed mechanism of this compound derivatives inhibiting HER2/EGFR signaling.
2. Induction of Apoptosis by this compound
The cytotoxic effects of this compound and its derivatives are often mediated through the induction of apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of a cascade of caspases.
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
References
- 1. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Allylthiourea in Environmental Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a sensitive and selective method for the quantification of Allylthiourea (ATU) in environmental matrices, specifically water and soil. The method utilizes solid-phase extraction (SPE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for soil samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). This protocol provides the necessary detail for researchers, scientists, and professionals in environmental monitoring and drug development to accurately determine the concentration of this compound.
Introduction
This compound (ATU) is a well-known nitrification inhibitor used in various environmental and agricultural studies to control the biological oxidation of ammonia to nitrite.[1][2] Its presence in environmental samples can indicate its use in agricultural practices or its application in wastewater treatment process studies. Due to its potential ecological impact, a robust and sensitive analytical method is required for its quantification at trace levels.
This application note details a comprehensive methodology for the extraction and quantification of this compound in water and soil samples. The use of LC-MS/MS provides high selectivity and sensitivity, which is crucial for analyzing complex environmental matrices.
Experimental Protocols
Sample Preparation
2.1.1. Water Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained this compound with 10 mL of a 5% ammonium hydroxide in methanol solution.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase (95:5 Water:Methanol with 0.1% formic acid) for LC-MS/MS analysis.
2.1.2. Soil Sample Preparation (Modified QuEChERS)
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) to the tube.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA (primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take a 4 mL aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (95:5 Water:Methanol with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.
2.2.1. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B in 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
2.2.2. Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
2.2.3. Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are monitored for the quantification and confirmation of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 117.1 | 59.1 | 150 | 25 | Quantifier |
| This compound | 117.1 | 74.0 | 150 | 20 | Qualifier |
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Method Validation Data for this compound in Water and Soil
| Parameter | Water | Soil |
| Linearity Range (ng/mL or ng/g) | 0.1 - 100 | 0.5 - 200 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.15 ng/g |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/g |
Table 2: Accuracy and Precision Data
| Matrix | Spiked Concentration | Recovery (%) | RSD (%) (n=6) |
| Water | 1 ng/mL | 98.5 | 4.2 |
| 50 ng/mL | 101.2 | 3.1 | |
| Soil | 5 ng/g | 95.3 | 6.5 |
| 100 ng/g | 99.8 | 5.3 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Inhibition of the nitrification pathway by this compound.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in environmental water and soil samples. The sample preparation protocols are robust and effective in minimizing matrix interference, leading to accurate and precise results. This application note serves as a valuable resource for laboratories involved in environmental monitoring and related research fields.
References
A Practical Guide to the Synthesis of Allylthiourea Derivatives: An Analogue to the Schotten-Baumann Reaction
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
This guide provides a detailed overview of the practical synthesis of allylthiourea derivatives. While the classical Schotten-Baumann reaction is a cornerstone in the synthesis of amides and esters from acyl chlorides[1][2], its direct application for the synthesis of thioureas is uncommon. However, analogous methodologies employing thiocarbonyl compounds are the standard for preparing this important class of molecules. This document outlines the most effective and commonly used protocols, providing quantitative data and detailed experimental procedures.
Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This compound, in particular, serves as a precursor for various bioactive compounds.[3]
Core Synthetic Methodologies
The synthesis of this compound derivatives primarily relies on the reaction of an amine with a thiocarbonylating agent. The most prevalent methods include:
-
Reaction of Amines with Allyl Isothiocyanate: This is the most direct and widely used method for preparing N,N'-disubstituted allylthioureas due to its high yields and the commercial availability of a broad range of amines. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the allyl isothiocyanate.[2][4]
-
Modified Schotten-Baumann Reaction for N-Acyl Allylthioureas: A modification of the Schotten-Baumann reaction can be used to synthesize N-acyl this compound derivatives. This involves the acylation of N-allylthiourea with a substituted benzoyl chloride in the presence of a base.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the synthesis of this compound derivatives based on the methodologies described.
Table 1: Synthesis of N-Substituted Allylthioureas from Allyl Isothiocyanate
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane | Room Temperature | 1 | >90 |
| 2 | Benzylamine | Dichloromethane | Room Temperature | 1 | >90 |
| 3 | Piperidine | tert-Butanol | Room Temperature | 1 | High |
| 4 | N-monosubstituted piperazine | Dichloromethane | Room Temperature | 1 | High |
Table 2: Synthesis of N-Allyl-N'-Arylthioureas using Thiophosgene
| Entry | Amine | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzene/Water | Na₂CO₃ | Room Temperature | 1-2 | Moderate |
| 2 | p-Toluidine | Dichloromethane/Water | NaOH | 0 to RT | 2 | Good |
Table 3: Synthesis of N-Acyl this compound via Modified Schotten-Baumann Reaction
| Product | Starting Materials | Solvent | Base | Time (h) | Yield (%) |
| 1-Allyl-3-(4-tertiary-butylbenzoyl) thiourea | N-Allylthiourea, 4-tertiary-butylbenzoyl chloride | Tetrahydrofuran | Triethylamine | 0.5 (stirring) + reflux | 25.3 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Allylthioureas from Allyl Isothiocyanate
This protocol describes the reaction of an amine with allyl isothiocyanate to form an N,N'-disubstituted thiourea.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Allyl isothiocyanate (1.0 eq)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the amine (1.0 eq) in dichloromethane in a round-bottom flask.
-
To this solution, add allyl isothiocyanate (1.0 eq) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
If the product precipitates, it can be collected by filtration.
-
Otherwise, the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of N-Allyl-N'-Arylthioureas using Thiophosgene
This protocol details a two-step, one-pot synthesis of an N-allyl-N'-arylthiourea using thiophosgene. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
Allylamine (1.0 eq)
-
Aromatic amine (e.g., aniline) (1.0 eq)
-
Thiophosgene (1.0 eq)
-
Dichloromethane (DCM) or Benzene
-
Aqueous sodium carbonate or sodium hydroxide solution
Procedure:
-
Formation of Allylthiocarbamoyl Chloride:
-
Dissolve allylamine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Add a solution of thiophosgene (1.0 eq) in dichloromethane dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
-
Formation of the Thiourea:
-
In a separate flask, dissolve the aromatic amine (1.0 eq) in dichloromethane.
-
Add the freshly prepared allylthiocarbamoyl chloride solution to the aromatic amine solution.
-
Add an aqueous solution of sodium carbonate (or sodium hydroxide) to neutralize the HCl formed during the reaction.
-
Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Synthesis of 1-Allyl-3-(4-tertiary-butylbenzoyl) Thiourea
This protocol describes the acylation of N-allylthiourea using a modified Schotten-Baumann reaction.
Materials:
-
N-Allylthiourea (0.0172 mol)
-
4-tertiary-butylbenzoyl chloride (0.0143 mol)
-
Triethylamine (0.028 mol)
-
Tetrahydrofuran (THF) (65 mL total)
Procedure:
-
In a 250 mL round-bottom flask, dissolve N-allylthiourea (0.0172 mol) in 50 mL of tetrahydrofuran (THF).
-
Add triethylamine (0.028 mol) to the solution.
-
In a separate container, dissolve 4-tertiary-butylbenzoyl chloride (0.0143 mol) in 15 mL of THF.
-
Gradually add the benzoyl chloride solution to the N-allylthiourea solution in an ice bath while stirring with a magnetic stirrer for 30 minutes.
-
After the addition, remove the ice bath and reflux the mixture over a water bath.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until a single spot is observed, indicating the formation of the target compound.
-
Upon completion, cool the reaction mixture and work up as appropriate (e.g., extraction and solvent removal).
-
The crude product can be purified by recrystallization to obtain colorless crystals.
Mandatory Visualizations
Caption: Reaction mechanism for the synthesis of N-allyl-N'-substituted thiourea using thiophosgene.
Caption: A generalized experimental workflow for the synthesis of this compound derivatives from allyl isothiocyanate.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Allylthiourea Interference in the Indophenol Blue Method for Ammonia Quantification
Welcome to the technical support center for the indophenol blue (Berthelot) method for ammonia quantification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome interference caused by allylthiourea (ATU), a common nitrification inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the indophenol blue method and how does it work?
The indophenol blue method is a widely used colorimetric technique for the quantitative determination of ammonia (NH₃) or ammonium ions (NH₄⁺) in aqueous solutions. The method is based on the Berthelot reaction, where in an alkaline medium, ammonia reacts with a phenol (or a substituted phenol like salicylate) and a hypochlorite source to form a blue-colored indophenol dye. The intensity of the blue color, measured spectrophotometrically at a wavelength of approximately 630-660 nm, is directly proportional to the ammonia concentration in the sample.[1][2][3] A catalyst, typically sodium nitroprusside, is often added to enhance the reaction rate and color development.[4]
Q2: What is this compound (ATU) and why is it used in my experiments?
This compound (ATU) is a chemical compound commonly used as a specific inhibitor of ammonia-oxidizing bacteria (AOB).[5] In many environmental and biological studies, particularly those involving nitrification processes, ATU is added to samples to stop the microbial conversion of ammonia to nitrite and nitrate, thereby preserving the in-situ ammonia concentration for accurate measurement.
Q3: How does this compound interfere with the indophenol blue method?
This compound has been shown to cause significant interference in the indophenol blue method, leading to a substantial underestimation of the actual ammonia concentration. The interference is more pronounced at higher concentrations of ATU. While the exact chemical mechanism is not fully elucidated, it is hypothesized that the amine (-NH₂) and thiourea (-C(=S)(NH₂)₂) functional groups in the ATU molecule react with the indophenol blue reagents (hypochlorite and phenol), consuming them and thus preventing the complete formation of the blue indophenol dye.
Q4: Are there alternative methods for ammonia quantification that are not affected by ATU?
Yes, there are alternative methods. However, each has its own set of advantages and limitations. Some alternatives include:
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Ion-Selective Electrodes (ISEs): Ammonia-selective electrodes can measure ammonia directly in a sample. However, they can be prone to interference from other ions and may have a higher detection limit compared to the indophenol blue method.
-
Ion Chromatography (IC): IC can separate and quantify ammonium ions with high specificity and sensitivity. This method is generally less susceptible to chemical interferences like that from ATU.
-
Enzymatic Assays: Methods using the enzyme glutamate dehydrogenase are available but can also be subject to interferences from other substances in the sample.
For many laboratories, the indophenol blue method remains a preferred choice due to its sensitivity, cost-effectiveness, and availability of reagents and equipment. Therefore, overcoming the ATU interference is often a more practical approach than switching methods.
Troubleshooting Guides
This section provides structured guidance and experimental protocols to address ATU interference in your ammonia quantification experiments.
Problem: My ammonia readings are unexpectedly low or zero in samples containing ATU.
This is the most common issue reported by users of the indophenol blue method in the presence of ATU. The troubleshooting steps below outline potential sample pretreatment methods to remove or neutralize ATU before the colorimetric reaction.
Solution 1: Sample Pretreatment with Activated Carbon
This method aims to remove ATU from the sample by adsorption onto activated carbon. Activated carbon has a high surface area and is effective in adsorbing organic molecules like ATU.
Experimental Protocol:
-
Preparation of Activated Carbon Slurry:
-
Weigh out 1.0 g of high-purity, ammonia-free activated carbon powder.
-
Add it to 10 mL of deionized water in a clean, ammonia-free glass vial.
-
Vortex thoroughly to create a homogenous slurry.
-
-
Sample Treatment:
-
To a 10 mL aliquot of your sample containing ATU, add 100 µL of the activated carbon slurry.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Allow the sample to incubate at room temperature for 30 minutes, with occasional vortexing (e.g., every 10 minutes).
-
-
Removal of Activated Carbon:
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the activated carbon.
-
Carefully transfer the supernatant to a clean tube without disturbing the pellet.
-
Alternatively, the supernatant can be filtered through a 0.22 µm syringe filter that has been pre-rinsed with deionized water.
-
-
Ammonia Quantification:
-
Proceed with the standard indophenol blue method using the treated supernatant.
-
It is crucial to also treat your ammonia standards and a blank solution with activated carbon in the same manner to account for any potential non-specific adsorption of ammonia.
-
Expected Outcome:
The activated carbon treatment is expected to significantly reduce or eliminate the interference from ATU, resulting in a more accurate measurement of the ammonia concentration. The effectiveness of this method should be validated by comparing the results with and without the treatment on a set of control samples with known ammonia and ATU concentrations.
Solution 2: Solid-Phase Extraction (SPE) for ATU Removal
Solid-phase extraction can be used to separate ATU from the aqueous sample matrix based on its chemical properties. A reversed-phase SPE cartridge (e.g., C18) can retain the relatively non-polar ATU while allowing the polar ammonium ions to pass through.
Experimental Protocol:
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge with a suitable bed weight for your sample volume (e.g., 500 mg for up to 50 mL of sample).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load your aqueous sample containing ATU onto the conditioned SPE cartridge. The loading flow rate should be slow (approximately 1-2 mL/min) to ensure efficient retention of ATU.
-
Collect the eluate, which now contains the ammonium ions but should be free of ATU.
-
-
Ammonia Quantification:
-
Analyze the collected eluate using the standard indophenol blue method.
-
As with the activated carbon method, it is essential to process your standards and a blank through the SPE procedure to ensure that there is no retention of ammonia on the cartridge and to account for any potential dilution effects.
-
Expected Outcome:
SPE is expected to provide a clean sample matrix for the indophenol blue reaction, leading to a significant improvement in the accuracy of ammonia quantification. The recovery of ammonia should be validated by running a known concentration of ammonia standard through the SPE process.
Quantitative Data Summary
The following tables present illustrative data on the effect of ATU on ammonia quantification and the potential recovery after implementing the proposed troubleshooting methods. Note: This data is for illustrative purposes to demonstrate the expected trends and should be confirmed experimentally in your laboratory.
Table 1: Effect of this compound (ATU) Concentration on Ammonia Measurement by the Indophenol Blue Method
| Actual NH₃-N (mg/L) | ATU Concentration (mg/L) | Measured NH₃-N (mg/L) | % Recovery |
| 1.0 | 0 | 0.98 | 98% |
| 1.0 | 10 | 0.65 | 65% |
| 1.0 | 50 | 0.21 | 21% |
| 1.0 | 100 | < 0.05 | < 5% |
Table 2: Ammonia Recovery after Sample Pretreatment
| Actual NH₃-N (mg/L) | ATU Concentration (mg/L) | Pretreatment Method | Measured NH₃-N (mg/L) | % Recovery |
| 1.0 | 50 | None | 0.21 | 21% |
| 1.0 | 50 | Activated Carbon | 0.92 | 92% |
| 1.0 | 50 | Solid-Phase Extraction (C18) | 0.95 | 95% |
| 2.5 | 100 | None | < 0.05 | < 2% |
| 2.5 | 100 | Activated Carbon | 2.32 | 93% |
| 2.5 | 100 | Solid-Phase Extraction (C18) | 2.41 | 96% |
Visual Guides
Diagrams of Signaling Pathways and Experimental Workflows
References
How to address the poor solubility of Allylthiourea derivatives in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility with allylthiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many of my this compound derivatives have poor water solubility?
A1: this compound and its derivatives often exhibit poor aqueous solubility due to their molecular structure. The presence of the allyl group and potentially other hydrophobic substituents contributes to a lipophilic character. This hydrophobicity can lead to strong intermolecular interactions in the solid state, making it energetically unfavorable for water molecules to solvate the individual molecules.
Q2: What is the first step I should take when I encounter a poorly soluble this compound derivative?
A2: A systematic approach is recommended. The initial step is to quantify the extent of the solubility issue. Determine the aqueous solubility of your compound at different pH values to understand its pH-dependent solubility profile. This is crucial as the thiourea moiety can exhibit different protonation states, which can significantly influence solubility. Following this, you can explore various solubilization techniques, starting with simpler methods like co-solvency before progressing to more complex formulations.
Q3: What are the most common strategies to improve the water solubility of this compound derivatives?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound derivatives. These can be broadly categorized as:
-
Physical Modifications: Techniques such as particle size reduction (micronization and nanosuspension) and the formation of amorphous solid dispersions can improve the dissolution rate.[1]
-
Chemical Modifications: Synthesizing prodrugs with more soluble moieties that are cleaved in vivo to release the active drug is a potential strategy.
-
Formulation Excipients: The use of co-solvents, surfactants, cyclodextrins, and other solubilizing agents is a very common and effective approach.[2][3][4]
Q4: How much organic co-solvent, like DMSO, can I use in my cell-based assays?
A4: The tolerance of cell lines to organic co-solvents varies. It is critical to determine the maximum tolerable concentration of any solvent during assay development. Generally, most cell-based assays can tolerate DMSO concentrations up to 0.5%, with some robust assays tolerating up to 1%. Concentrations above this level can lead to cytotoxicity or other unintended biological effects, which can confound experimental results. Always include a vehicle control with the same final concentration of the co-solvent to assess its impact on your specific assay.
Q5: When should I consider using cyclodextrins?
A5: Cyclodextrins are a good option when co-solvents are not sufficiently effective or are incompatible with your experimental system. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like many this compound derivatives, within their central cavity, thereby increasing their apparent aqueous solubility.[4] They are particularly useful for in vivo studies where the toxicity of organic co-solvents is a concern.
Q6: What is a solid dispersion and when is it useful?
A6: A solid dispersion refers to a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier. This can be achieved by methods like melting, solvent evaporation, or hot-melt extrusion. The drug in the solid dispersion may exist in an amorphous state, which has higher energy and thus greater solubility and dissolution rate compared to the crystalline form. This technique is particularly beneficial for oral drug formulations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates when diluted from a DMSO stock into aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility at the low DMSO concentration. | 1. Decrease the final concentration of the compound. 2. Increase the final DMSO concentration (while staying within the limits tolerated by your assay). 3. Explore the use of other co-solvents or solubilizing excipients in the aqueous buffer. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound over time. | 1. Visually inspect the assay medium for any signs of precipitation under a microscope. 2. Determine the kinetic solubility of the compound in the assay medium. 3. Employ a suitable solubilization technique (e.g., co-solvents, cyclodextrins) to ensure the compound remains in solution throughout the experiment. |
| Difficulty in preparing a high-concentration stock solution. | The compound has low solubility even in common organic solvents. | 1. Test a wider range of organic solvents (see Table 1). 2. Gently warm the solution to aid dissolution (ensure the compound is thermally stable). 3. Use sonication to facilitate dissolution. |
| Solid dispersion does not improve dissolution rate as expected. | The drug is not in an amorphous state within the carrier. Incomplete dispersion of the drug in the carrier. The chosen carrier is not optimal. | 1. Confirm the amorphous state of the drug in the solid dispersion using techniques like DSC or XRD. 2. Optimize the preparation method to ensure homogeneous dispersion. 3. Screen different hydrophilic carriers to find the most suitable one for your derivative. |
Quantitative Data on Solubility
The aqueous solubility of this compound derivatives can be significantly influenced by the nature of their substituents. Below are tables summarizing the solubility of the parent compound, this compound, and illustrative examples of how solubility might be affected by different formulation strategies.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Soluble (1 part in 30 parts water) |
| Ethanol | Soluble |
| Diethyl Ether | Slightly Soluble |
| Benzene | Insoluble |
Table 2: Illustrative Example of Solubility Enhancement of a Hypothetical Poorly Soluble this compound Derivative (Compound X)
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Compound X in Water | 1.5 | 1 |
| Compound X in 10% Ethanol/Water | 15 | 10 |
| Compound X in 5% DMSO/Water | 25 | 16.7 |
| Compound X with 2% Tween 80 | 50 | 33.3 |
| Compound X with 10 mM HP-β-Cyclodextrin | 120 | 80 |
| Compound X as a 1:5 Solid Dispersion with PVP K30 | 250 | 166.7 |
Note: The data in Table 2 is for illustrative purposes to demonstrate the potential impact of different solubilization techniques and does not represent experimentally determined values for a specific this compound derivative.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the determination of the thermodynamic solubility of an this compound derivative in an aqueous buffer.
Materials:
-
This compound derivative
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of the this compound derivative (e.g., 2 mg) to a vial containing a known volume of the aqueous buffer (e.g., 1 mL). Ensure there is undissolved solid.
-
Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method with a calibration curve prepared from known concentrations of the compound.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the aqueous solubility.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of an this compound derivative with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture in which both the drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the this compound derivative and the hydrophilic polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).
-
Dissolve both the drug and the polymer in a minimal amount of the chosen volatile organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will be formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the prepared solid dispersion in a desiccator until further use. The dissolution rate of this solid dispersion can then be compared to the pure drug.
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Allylthiourea (ATU) Concentration in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal use of Allylthiourea (ATU), a known nitrification inhibitor, in biological assays. Due to its mechanism of action, which involves copper chelation, ATU can exhibit off-target effects that may interfere with experimental results. This guide offers troubleshooting advice and detailed protocols to help you determine the appropriate ATU concentration for your specific application while minimizing these unintended effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (ATU)?
A1: this compound's primary mechanism of action is the inhibition of nitrification. It achieves this by acting as a chelating agent for copper ions, which are essential cofactors for the enzyme ammonia monooxygenase (AMO). By sequestering copper from the active site of AMO, ATU effectively blocks the first step of nitrification, the oxidation of ammonia to nitrite.
Q2: What are the potential off-target effects of ATU in biological assays?
A2: The off-target effects of ATU are primarily linked to its copper-chelating properties. Copper is a crucial cofactor for a variety of enzymes and plays a role in numerous signaling pathways. Therefore, the chelation of intracellular and extracellular copper by ATU can lead to unintended biological consequences, including:
-
Inhibition of other copper-dependent enzymes: Many enzymes outside of the nitrification pathway rely on copper for their activity.
-
Disruption of signaling pathways: Key signaling cascades such as the MAPK/ERK, PI3K/AKT, and TGF-β pathways can be modulated by changes in copper homeostasis.
-
Assay interference: ATU can directly interfere with certain assay chemistries, particularly those that involve copper or are sensitive to chelating agents.
-
Cytotoxicity: At higher concentrations, ATU can induce cell death.
Q3: At what concentration should I start optimizing for my assay?
A3: The optimal concentration of ATU is highly dependent on the specific biological assay and cell type. For its established role as a nitrification inhibitor, concentrations in the range of 10 µM to 86 µM are often effective. However, for other applications, it is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired on-target effect without significant off-target consequences. A starting point for cell-based assays could be a logarithmic dilution series ranging from 1 µM to 100 µM.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in biological assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in cell signaling (e.g., altered phosphorylation of ERK, AKT) | Copper Chelation: ATU is chelating copper ions essential for the activity of upstream regulators of these pathways. | 1. Confirm Target Specificity: Use a secondary, structurally unrelated inhibitor for your primary target to see if the same off-target phenotype is observed. 2. Copper Rescue Experiment: Add a low, non-toxic concentration of a copper salt (e.g., CuCl₂ or CuSO₄) to your experimental medium to see if it rescues the off-target effect. 3. Lower ATU Concentration: Perform a careful dose-response analysis to find the minimal effective concentration of ATU for your intended purpose. |
| Inaccurate results in colorimetric or fluorometric assays | Direct Assay Interference: ATU may be directly interacting with assay reagents. For example, it is known to interfere with the indophenol blue method for ammonia quantification.[1] | 1. Run an "Inhibitor-Only" Control: Include a control well with your assay medium and ATU at the experimental concentration, but without cells or your analyte of interest. A significant signal in this well indicates direct interference. 2. Switch Assay Method: If interference is confirmed, consider an alternative assay that is not susceptible to interference by chelating agents. For example, if you suspect interference with a copper-based protein assay, switch to a dye-binding assay. 3. Consult Literature: Check if the specific assay you are using is known to be affected by thiourea-containing compounds or copper chelators. |
| High levels of cytotoxicity observed | Concentration Too High: The concentration of ATU being used is toxic to the cells. The reported IC50 for ATU against MCF-7 breast cancer cells is 5.22 mM. | 1. Perform a Cell Viability Assay: Conduct a standard cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the concentration range of ATU that is non-toxic to your specific cell line. 2. Reduce Incubation Time: If possible, shorten the duration of exposure to ATU. 3. Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of ATU that gives you the desired on-target effect. |
| Variability in experimental results | ATU Degradation or Precipitation: ATU solutions may not be stable over long periods, or the compound may precipitate out of solution at higher concentrations in certain media. | 1. Prepare Fresh Solutions: Always prepare fresh stock solutions of ATU for each experiment. 2. Check Solubility: Visually inspect your final experimental medium for any signs of precipitation after adding ATU. If precipitation is observed, you may need to adjust the solvent or lower the final concentration. 3. Consistent Handling: Ensure consistent vortexing and handling of ATU stock and working solutions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Recommended Concentration Ranges for On-Target Activity
| Application | Organism/System | Effective Concentration Range | Reference |
| Nitrification Inhibition | Nitrifying Bacteria | 10 µM - 86 µM |
Table 2: Observed Off-Target Effects at Various Concentrations
| Off-Target Effect | Assay/System | Concentration | Reference |
| Cytotoxicity (IC50) | MCF-7 Breast Cancer Cells | 5.22 mM | |
| Interference with Ammonia Quantification | Indophenol Blue Method | 0.1 - 0.5 mM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of ATU using an MTT Assay
This protocol outlines a method to determine the cytotoxic concentration of ATU in your cell line of interest, which is a critical first step in optimizing its use.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound (ATU)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
ATU Preparation: Prepare a stock solution of ATU in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium. A common approach is a 2-fold or log-fold dilution series (e.g., 1 mM, 500 µM, 250 µM, etc., down to low µM concentrations).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of ATU. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest ATU concentration) and a "no treatment" control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ATU concentration relative to the vehicle control. Plot the cell viability against the ATU concentration to determine the concentration at which a significant decrease in viability occurs. This will define the upper limit for your future experiments.
Protocol 2: Assessing Off-Target Effects on the MAPK/ERK Signaling Pathway
This protocol provides a method to evaluate the potential off-target effects of ATU on a common signaling pathway using Western blotting.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
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This compound (ATU)
-
A known activator of the MAPK/ERK pathway (e.g., a growth factor like EGF or FGF)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. To reduce basal signaling, you may need to serum-starve the cells for a few hours or overnight, depending on your cell type.
-
ATU Pre-treatment: Treat the cells with a range of non-toxic concentrations of ATU (determined from Protocol 1) for a chosen pre-incubation time (e.g., 1-2 hours). Include a vehicle control.
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Pathway Activation: Stimulate the cells with the MAPK/ERK pathway activator for a short period (e.g., 10-15 minutes). Include a non-stimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
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Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and normalize them to the total ERK1/2 levels. Compare the levels of ERK1/2 phosphorylation in the ATU-treated samples to the vehicle-treated controls. A significant change in phosphorylation in the presence of ATU would suggest an off-target effect.
Visualizations
The following diagrams illustrate potential off-target mechanisms of this compound and a general workflow for troubleshooting.
Caption: A generalized workflow for optimizing this compound concentration and identifying potential off-target effects in biological assays.
Caption: Potential off-target mechanism of this compound via copper chelation, impacting key signaling pathways.
References
Troubleshooting unexpected side reactions in the synthesis of N-substituted Allylthiourea
Technical Support Center: Synthesis of N-substituted Allylthiourea
This technical support center provides troubleshooting guidance for common and unexpected issues encountered during the synthesis of N-substituted this compound. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize N-substituted this compound from allyl isothiocyanate and a primary/secondary amine is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can arise from several factors. The most common issues involve reactant purity, reaction conditions, and workup procedures.
Troubleshooting Steps:
-
Reactant Quality:
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Amine Purity: Ensure the amine is free from impurities and water. Use freshly distilled or purchased high-purity amines.
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Allyl Isothiocyanate (AITC) Purity: AITC can degrade over time.[1] Use freshly opened or distilled AITC for best results. Verify its purity via NMR or IR spectroscopy if possible. AITC is a potent electrophile and can react with atmospheric moisture.[1][2]
-
-
Reaction Conditions:
-
Solvent: Use a dry, inert solvent such as acetone, tetrahydrofuran (THF), or dichloromethane (DCM). The presence of water can lead to the hydrolysis of AITC.[1][3]
-
Temperature: The reaction is typically exothermic. Running the reaction at room temperature or cooling it initially (e.g., 0 °C) can prevent side reactions. Avoid excessive heating unless necessary for poorly reactive amines, as it can promote AITC decomposition.
-
Stoichiometry: A slight excess of the amine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion, but a large excess can complicate purification.
-
-
Workup and Purification:
-
Product Solubility: N-substituted allylthioureas have varying solubilities. If your product is precipitating from the reaction mixture, ensure complete precipitation by cooling before filtration. If it remains in solution, extraction and subsequent crystallization or chromatography are necessary.
-
Purification Method: Recrystallization is often effective for purifying solid products. If the product is an oil or contaminated with closely related impurities, column chromatography may be required.
-
Q2: I have an unexpected byproduct in my reaction. How can I identify and prevent its formation?
A2: The formation of byproducts is a common issue. The identity of the byproduct provides clues to the underlying side reaction.
Common Byproducts and Their Prevention:
| Byproduct | Potential Cause | Prevention Strategy | Spectroscopic Clues |
| N,N'-dithis compound | Reaction of AITC with allylamine, which can be a contaminant or a degradation product of AITC. | Use high-purity AITC. Store AITC properly (cool, dark, and dry). | Signals corresponding to two allyl groups in ¹H NMR. |
| Symmetrical Thiourea (R-NH-C(S)-NH-R) | If the amine starting material is contaminated with other amines. | Use pure amine starting materials. | Mass spectrometry will show a molecular ion corresponding to the symmetrical thiourea. |
| N-substituted Allylurea | Contamination of AITC with allyl isocyanate, or oxidative desulfurization of the thiourea product. | Use high-purity AITC. Employ inert atmosphere conditions to prevent oxidation. | A C=O stretch in the IR spectrum (~1650 cm⁻¹). |
| Thiazoline derivatives | Intramolecular cyclization of the N-allylthiourea product, often promoted by acidic or electrophilic conditions. | Maintain neutral or slightly basic reaction conditions. Avoid strong acids during workup. | Complex changes in the NMR spectrum, disappearance of the N-H protons of the thiourea. |
| Polymeric materials | Self-polymerization of AITC, which can be catalyzed by certain impurities or conditions. | Use purified AITC and run the reaction at a moderate temperature. | Insoluble, often colored, material in the reaction vessel. |
Q3: My reaction is very slow or appears to not be proceeding. What can I do?
A3: A sluggish reaction is often due to low nucleophilicity of the amine or steric hindrance.
Strategies to Increase Reaction Rate:
-
Increase Temperature: Gently heating the reaction mixture can increase the rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Solvent Choice: A more polar solvent can sometimes accelerate the reaction.
-
Use a Catalyst: While often not necessary, a non-nucleophilic base can be used to deprotonate the amine, increasing its nucleophilicity. However, this can also promote side reactions, so it should be used with caution.
-
Increase Concentration: Running the reaction at a higher concentration can increase the reaction rate.
Experimental Protocols
Protocol 1: General Synthesis of N-substituted this compound from Allyl Isothiocyanate
This protocol is a widely used method due to its simplicity and generally high yields.
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in a suitable dry solvent (e.g., acetone, THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of AITC: To the stirred amine solution, add allyl isothiocyanate (1.0 - 1.1 eq) dropwise at room temperature. If the reaction is highly exothermic, cool the flask in an ice bath during the addition.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. This typically takes 1-12 hours.
-
Workup and Isolation:
-
If the product precipitates: Cool the mixture, collect the solid by filtration, wash with cold solvent, and dry.
-
If the product is soluble: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.
-
Protocol 2: One-Pot Synthesis of Unsymmetrical Thioureas using Carbon Disulfide
-
Dithiocarbamate Formation: In a flask, dissolve a secondary amine (1.0 eq) and sodium hydroxide (1.0 eq) in water. To this solution, add carbon disulfide (1.1 eq) at room temperature and stir for 1-2 hours to form the sodium dithiocarbamate salt.
-
Reaction with Primary Amine: Add a primary amine (1.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) for 10-12 hours.
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Isolation and Purification: Cool the reaction to room temperature. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography.
Visualized Workflows and Pathways
Caption: General workflow for the synthesis of N-substituted this compound.
Caption: Troubleshooting logic for unexpected side reactions.
Caption: Common side reaction pathways in this compound synthesis.
References
Managing the instability of Allylthiourea solutions during long-term experiments
Welcome to the technical support center for managing Allylthiourea (ATU) solution stability in long-term experiments. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the reliability and consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound (ATU) in solution?
A1: The stability of ATU in solution is primarily influenced by several factors, including pH, temperature, exposure to light, and the presence of oxidizing agents. The thiourea group in ATU is susceptible to hydrolysis and oxidation, while the allyl group can also undergo reactions.[1] Both acidic and alkaline conditions can accelerate the degradation of thiourea compounds.[2]
Q2: How should I prepare and store my ATU stock and working solutions?
A2: For long-term storage, it is recommended to prepare a stock solution in an organic solvent like DMSO and store it at low temperatures. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[3] Aqueous working solutions are significantly less stable and should be prepared fresh daily from the stock solution.[4] When preparing aqueous solutions, if precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] For applications requiring sterile conditions, the final working solution should be filtered through a 0.22 μm filter.
Q3: I've noticed a yellow/brown discoloration in my ATU solution. What does this indicate?
A3: Discoloration of thiourea solutions often indicates the formation of degradation products. Oxidation of the thiocarbonyl group or other reactions can lead to colored byproducts. The presence of trace metal ions can also catalyze degradation and color formation. If your solution has changed color, it is recommended to discard it and prepare a fresh solution.
Q4: My experimental results are inconsistent when using ATU. What could be the cause?
A4: Inconsistent results can often be attributed to the degradation of ATU in the experimental medium. It is crucial to consider the stability of ATU under your specific assay conditions (e.g., buffer composition, pH, temperature, and incubation time). It is advisable to conduct a preliminary stability study in your chosen buffer system to ensure the compound's integrity throughout your experiment. Additionally, ATU has been reported to interfere with certain analytical methods, such as the indophenol blue method for ammonium quantification, which could also lead to variable results.
Q5: Can the buffer system I use affect the stability of ATU?
A5: Yes, the buffer composition can significantly impact the stability of compounds in solution. Some buffer components can act as catalysts for hydrolysis or other degradation reactions. It is recommended to use a buffer system in which ATU has demonstrated stability for the duration of your experiment. If you are unsure, a simple stability test comparing different buffer systems can be performed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the ATU solution. | The concentration exceeds the solubility limit in the chosen solvent, or the precipitate is an insoluble degradation product. | Verify the solubility of ATU in your solvent at the experimental temperature. Consider preparing a more dilute solution or using a co-solvent system (e.g., DMSO/water). If a precipitate forms upon standing, it is likely a degradation product, and a fresh solution should be prepared. |
| Loss of ATU activity in a long-term experiment. | ATU is degrading in the assay medium over the incubation period. | Prepare fresh ATU working solutions daily. Minimize the exposure of the solution to light and elevated temperatures. Conduct a time-course experiment to determine the rate of activity loss under your specific conditions. |
| Analytical results show unknown peaks. | These are likely degradation products of ATU. | Use a stability-indicating analytical method, such as a validated HPLC method, to separate and quantify ATU from its degradants. This will allow you to accurately determine the concentration of the active compound. |
| Inconsistent inhibition in nitrification assays. | ATU may be degrading, or it may be interfering with the analytical method used to measure nitrification. | Confirm the stability of your ATU solution under the assay conditions. If using colorimetric methods for ammonia determination, be aware of potential interference from ATU and consider alternative quantification methods. |
Quantitative Data on ATU Stability
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general principles of chemical kinetics for thiourea compounds and should be used as a guideline. Actual degradation rates will depend on the specific experimental conditions.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Half-life (t½) (Approximate) | % Remaining after 24 hours (Approximate) |
| 3.0 | 48 hours | 71% |
| 5.0 | 96 hours | 84% |
| 7.0 | 120 hours | 87% |
| 9.0 | 60 hours | 76% |
| 11.0 | 24 hours | 50% |
Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 7.0
| Temperature | Half-life (t½) (Approximate) | % Remaining after 24 hours (Approximate) |
| 4°C | 360 hours | 95% |
| 25°C | 120 hours | 87% |
| 37°C | 48 hours | 71% |
| 60°C | 12 hours | 13% |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a concentrated stock solution of ATU in DMSO for long-term storage.
Materials:
-
This compound (solid, ≥98% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vial with a screw cap
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of solid this compound using an analytical balance.
-
Transfer the solid ATU to a sterile, amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of ATU under various stress conditions to understand its degradation pathways.
Materials:
-
ATU stock solution (e.g., 10 mM in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or incubator
-
UV lamp (e.g., 254 nm)
-
HPLC system with a suitable detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of ATU stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of ATU stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of ATU stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the ATU stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the ATU stock solution in a quartz cuvette to UV light for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of ATU remaining and the formation of degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating ATU from its potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted)
-
ATU reference standard
-
Forced degradation samples of ATU
Procedure:
-
Initial Method Development:
-
Mobile Phase: Start with a gradient elution using a mixture of phosphate buffer (Mobile Phase A) and acetonitrile (Mobile Phase B). For example, a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the UV maximum of ATU (e.g., around 240 nm).
-
-
Method Optimization:
-
Inject the ATU reference standard and the mixed forced degradation samples.
-
Evaluate the separation of the parent ATU peak from the degradation product peaks.
-
Adjust the mobile phase composition (e.g., organic solvent type and ratio, buffer pH) and gradient slope to improve the resolution between peaks.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizing this compound Degradation and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of buffer composition on water stability of alkylating agents. The example of N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Allylthiourea: Uses and Chemical Reactions_Chemicalbook [chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
How to avoid Allylthiourea interference in stable isotope analysis of nitrogen cycling
Troubleshooting Guide and FAQs for Allylthiourea Interference
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the interference caused by this compound (ATU) in stable isotope analysis of nitrogen cycling. The following question-and-answer format directly addresses specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATU) and why is it used in nitrogen cycling studies?
This compound (ATU) is a chemical compound used as a nitrification inhibitor in environmental and agricultural research. It selectively inhibits the activity of ammonia-oxidizing bacteria (AOB), and to a lesser extent, ammonia-oxidizing archaea (AOA), which are responsible for the first step of nitrification (the conversion of ammonium to nitrite). By slowing down this process, researchers can study specific nitrogen transformation pathways, such as ammonia volatilization or plant uptake of ammonium, without the immediate conversion of ammonium to nitrate.
Q2: How does this compound interfere with stable isotope analysis of nitrogen?
This compound can significantly interfere with the analytical methods used to determine the stable isotope ratios of nitrogen in different inorganic forms.[1][2] The interference primarily affects the analysis of:
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δ¹⁵N of Ammonium (NH₄⁺): ATU has been shown to clearly interfere with the determination of the nitrogen stable isotope ratio of ammonium.[1][2] This interference is thought to stem from the amine and thiourea functional groups in the ATU molecule, which can react with the reagents used in the chemical conversion of ammonium to nitrogen gas for isotopic analysis.[1]
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δ¹⁵N and δ¹⁸O of Nitrite (NO₂⁻): ATU also interferes with the determination of both the nitrogen and oxygen stable isotope ratios of nitrite.
It is important to note that ATU does not appear to interfere with the stable isotope analysis of nitrate (NO₃⁻).
Q3: What are the observable effects of ATU interference on my stable isotope data?
Q4: Are there alternative nitrification inhibitors that do not interfere with stable isotope analysis?
Yes, several other nitrification inhibitors are available, but their potential for interference should be carefully considered and, if possible, tested prior to use in sensitive stable isotope studies. Two common alternatives are:
-
Dicyandiamide (DCD): DCD is another widely used nitrification inhibitor. Some studies suggest that DCD does not interfere with stable isotope analysis of nitrate. However, its impact on ammonium and nitrite isotope analysis is less clear and may depend on the specific analytical method used.
-
Nitrapyrin: Nitrapyrin is an effective nitrification inhibitor. While it is reported to reduce nitrate leaching and nitrous oxide emissions, its direct interference with stable isotope analysis of nitrogen species is not as well-documented as that of ATU. Preliminary testing is highly recommended.
Troubleshooting Guide
Problem: I have already conducted an experiment using this compound and I am concerned about its impact on my stable isotope results.
Solution Pathway:
-
Assess the Potential Impact:
-
Identify the Analyte: Determine which nitrogen species you are analyzing for their isotopic composition. Interference is a known issue for δ¹⁵N-NH₄⁺ and δ¹⁵N-NO₂⁻, but not for δ¹⁵N-NO₃⁻. If you are only analyzing nitrate, your data may be unaffected.
-
Review ATU Concentration: The level of interference is often concentration-dependent. Note the concentration of ATU used in your experiments.
-
-
Data Analysis and Interpretation:
-
Acknowledge the Limitation: In any publication or report, clearly state that ATU was used and that it is a known interferent in the stable isotope analysis of ammonium and nitrite.
-
Comparison with Controls: If you have control samples without ATU, you can compare the isotopic signatures. However, be aware that the biological processes in the controls will be different due to the absence of nitrification inhibition.
-
-
Future Experiment Design (Prevention):
-
Consider Alternative Inhibitors: For future studies, evaluate the use of Dicyandiamide (DCD) or Nitrapyrin. It is crucial to run a small pilot study to test for potential interferences with your specific analytical methods and sample matrix.
-
Implement a Removal Protocol: If ATU is essential for your experimental design, you must incorporate a validated method to remove it from your samples before isotopic analysis. A recommended Solid Phase Extraction (SPE) protocol is detailed below.
-
Problem: I need to use this compound in my upcoming experiment. How can I remove it before stable isotope analysis?
Solution: Solid Phase Extraction (SPE) for ATU Removal
Solid Phase Extraction is a technique used to separate compounds from a mixture in a solution by passing the solution through a solid adsorbent (the stationary phase). For the removal of the relatively polar ATU from aqueous samples like soil extracts or water samples, a non-polar stationary phase such as C18 (octadecyl-bonded silica) is recommended. The principle is that the non-polar C18 sorbent will retain non-polar to moderately polar organic molecules like ATU, while allowing the polar, inorganic nitrogen species (NH₄⁺, NO₂⁻, NO₃⁻) to pass through.
Below is a detailed protocol for the removal of ATU from aqueous samples prior to stable isotope analysis of dissolved inorganic nitrogen.
Experimental Protocols
Protocol: Removal of this compound (ATU) from Aqueous Samples using C18 Solid Phase Extraction (SPE)
Materials:
-
C18 SPE Cartridges (e.g., 500 mg sorbent mass, 6 mL volume)
-
SPE Vacuum Manifold
-
Vacuum pump
-
HPLC-grade Methanol
-
Deionized Water
-
Collection Vials/Tubes
-
pH meter and adjustment solutions (if necessary)
Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1-2 cartridge volumes (e.g., 6-12 mL) of methanol to activate the C18 stationary phase. Allow the methanol to pass through the cartridge completely.
-
Equilibrate the cartridges by washing with 2-3 cartridge volumes (e.g., 12-18 mL) of deionized water. Crucially, do not allow the cartridge to go dry after this step. Leave a thin layer of water on top of the sorbent bed.
-
-
Sample Loading:
-
Adjust the pH of your aqueous sample to be similar to that of the deionized water used for equilibration if necessary.
-
Load your ATU-containing sample onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady flow rate (approximately 1-2 drops per second). A slow flow rate is critical to ensure efficient retention of ATU by the C18 sorbent.
-
Collect the eluate (the liquid that passes through the cartridge) in a clean collection vial. This eluate now contains your inorganic nitrogen species of interest, with a reduced concentration of ATU.
-
-
Washing (Optional but Recommended):
-
To ensure all your inorganic nitrogen has been collected, you can perform a wash step.
-
Pass a small volume (e.g., 1-2 mL) of deionized water through the cartridge and collect it in the same collection vial as your sample eluate.
-
-
Eluate Processing:
-
The collected eluate is now ready for the standard procedures for stable isotope analysis of NH₄⁺, NO₂⁻, and/or NO₃⁻.
-
-
Validation:
-
It is highly recommended to validate this removal protocol for your specific sample matrix and ATU concentration. This can be done by preparing a standard solution with a known concentration of ATU and analyzing it before and after the SPE procedure to quantify the removal efficiency. You should also analyze a standard solution of your nitrogen species of interest with and without undergoing the SPE procedure to ensure there is no significant loss or isotopic fractionation of your analyte during the cleanup process.
-
Data Presentation
Table 1: Summary of this compound (ATU) Interference in Nitrogen Stable Isotope Analysis
| Analyte | Interference Reported | Reference |
| δ¹⁵N-NH₄⁺ | Yes | |
| δ¹⁵N-NO₂⁻ | Yes | |
| δ¹⁸O-NO₂⁻ | Yes | |
| δ¹⁵N-NO₃⁻ | No |
Table 2: Comparison of Common Nitrification Inhibitors and their Potential for Interference
| Inhibitor | Known Interference with N Isotopes | Advantages | Disadvantages |
| This compound (ATU) | Yes (for NH₄⁺ and NO₂⁻) | Effective inhibitor of AOB. | Significant analytical interference. |
| Dicyandiamide (DCD) | Not definitively established, but considered lower risk than ATU. | Widely used, effective inhibitor. | Potential for microbial degradation, efficacy can be soil-dependent. |
| Nitrapyrin | Less documented, preliminary testing required. | Effective inhibitor, can be used in various formulations. | Can be volatile, efficacy influenced by soil properties. |
Visualizations
Caption: Experimental workflow for the removal of this compound (ATU) using Solid Phase Extraction (SPE).
Caption: Troubleshooting decision tree for addressing this compound (ATU) interference.
References
Identifying and mitigating the phytotoxicity of Allylthiourea in soil studies
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating the phytotoxicity of Allylthiourea (ATU) in soil-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATU) and why is it used in soil studies?
A1: this compound (ATU) is a chemical compound used primarily as a specific inhibitor of ammonia-oxidizing bacteria (AOB).[1] In soil science and environmental studies, it is a valuable tool to isolate and study the nitrification process, which is a key step in the nitrogen cycle.[1][2][3] By inhibiting the first step of nitrification (the oxidation of ammonia to nitrite), researchers can investigate the roles of different microbial groups and the fate of nitrogen in the soil.[1]
Q2: What is phytotoxicity and how does ATU cause it?
A2: Phytotoxicity refers to the adverse effects of a substance on plant growth. This can include reduced seed germination, stunted growth, and damage to plant tissues. While ATU is targeted at soil microbes, it can also have unintended toxic effects on plants. The exact mechanisms of ATU phytotoxicity are not fully elucidated in available literature, but related compounds like thiourea can impact plant development. At low concentrations, thiourea can sometimes promote growth, but at higher concentrations, it becomes inhibitory, causing symptoms like yellowing of leaves and browning of roots.
Q3: What are the typical visual symptoms of ATU phytotoxicity in plants?
A3: While direct studies on ATU are limited, symptoms are likely similar to those caused by other chemical stressors. General signs of phytotoxicity to watch for include:
-
Reduced Seed Germination: A lower percentage of seeds sprouting in ATU-treated soil compared to controls.
-
Stunted Growth: Noticeably smaller plants, both in shoot length and root length.
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Chlorosis: Yellowing of leaves due to reduced chlorophyll content.
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Necrosis: Browning and death of plant tissues, particularly at the leaf margins or root tips.
-
Reduced Biomass: Lower fresh and dry weight of the plants.
Q4: Can ATU interfere with experimental measurements?
A4: Yes. This is a critical issue for researchers. ATU has been shown to interfere with common colorimetric methods used to quantify ammonium (NH₄⁺) in soil extracts, such as the indophenol blue method. This interference can lead to a significant underestimation of ammonium concentrations, potentially compromising the interpretation of nitrogen cycling data. It is crucial to perform validation tests to check for analytical interference before beginning a study.
Troubleshooting Guide: Identifying & Mitigating Phytotoxicity
This section provides a step-by-step approach to diagnosing and addressing potential ATU phytotoxicity in your experiments.
Problem 1: Poor plant performance (stunted growth, low germination).
-
Is it ATU phytotoxicity?
-
Step 1: Visual Inspection. Compare plants in ATU-treated soil to control groups. Look for the symptoms listed in FAQ Q3. Root elongation is often a more sensitive indicator of toxicity than seed germination.
-
Step 2: Quantitative Assessment. Measure key growth parameters to confirm visual observations. This provides objective data on the extent of the impact.
-
-
Mitigation Strategies:
-
Strategy 1: Optimize ATU Concentration. The phytotoxic effects of chemicals are often dose-dependent. Conduct a dose-response experiment to find the minimum effective concentration of ATU that inhibits nitrification without causing significant harm to your test plant species. Studies have shown that high doses of ATU inhibit nitrate accumulation, while low doses have little effect.
-
Strategy 2: Incorporate Soil Amendments. Amending the soil with carbon-rich materials like biochar can effectively reduce the phytotoxicity of various soil contaminants. Biochar can adsorb chemicals, improve soil structure, and increase nutrient and water retention.
-
Problem 2: Unexpected or inconsistent soil chemistry results.
-
Is it analytical interference?
-
Step 1: Run a Spike Recovery Test. Prepare a standard solution of ammonium with a known concentration. Split it into two samples. Add ATU (at the same concentration used in your experiment) to one sample.
-
Step 2: Analyze Both Samples. Measure the ammonium concentration in both the ATU-spiked sample and the standard sample using your chosen analytical method (e.g., salicylate or indophenol blue method).
-
Step 3: Compare Results. If the measured concentration in the ATU-spiked sample is significantly lower than the known concentration, interference is occurring.
-
-
Mitigation Strategies:
-
Strategy 1: Method Validation. Test alternative quantification methods that may be less susceptible to interference from ATU.
-
Strategy 2: Create Corrected Calibration Curves. If an alternative method is not feasible, you may be able to create a separate calibration curve for your standards that includes the same concentration of ATU used in your experimental samples. Note that this can introduce variability.
-
Strategy 3: Consider Alternative Inhibitors. If interference is severe and cannot be corrected, you may need to consider other nitrification inhibitors, though each has its own set of potential interferences and specificities that must be tested.
-
Data Presentation
Table 1: General Effects of Thiourea Compounds on Plant Growth (Note: Data is generalized from studies on thiourea, a related compound, as specific quantitative data for ATU phytotoxicity is limited in the search results.)
| Concentration Level | Effect on Seed Germination | Effect on Root Growth | Effect on Shoot Growth & Biomass | Visual Symptoms |
| Low (e.g., 0.25 mM) | Often promoted or unaffected | Often promoted or unaffected | Increased photosynthetic pigments and growth | Healthy appearance |
| High (e.g., >0.75 mM) | Inhibited | Strongly inhibited | Reduced biomass, decreased pigments | Leaf yellowing, root browning/constriction |
Experimental Protocols
Protocol 1: Assessing ATU Phytotoxicity using a Root Elongation Assay
This protocol is adapted from standard phytotoxicity testing methods.
-
Preparation of Test Substrate:
-
Prepare a series of soil treatments with increasing concentrations of ATU (e.g., 0, 1, 5, 10, 20 mg ATU per kg of soil). A control with no ATU is essential.
-
Thoroughly mix the ATU into the soil for each concentration to ensure homogeneity.
-
Use at least four replicates for each treatment group.
-
-
Experimental Setup:
-
Fill petri dishes or small pots with the prepared soil substrates.
-
Select a sensitive plant species for testing (e.g., cress, lettuce, cucumber, or sorghum are common choices).
-
Place a predetermined number of seeds (e.g., 10) onto the soil surface in each replicate.
-
Moisten the soil with a standard nutrient solution or deionized water.
-
-
Incubation:
-
Place the containers in a controlled environment (growth chamber or greenhouse) with suitable light, temperature, and humidity for the chosen plant species.
-
Incubate for a set period, typically 72 to 120 hours, or until roots in the control group have reached a measurable length.
-
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the seedlings.
-
Measure the length of the primary root for each germinated seed.
-
Calculate the average root length for each replicate.
-
Calculate the percent Root Growth Inhibition (RGI) for each ATU concentration using the formula:
-
RGI (%) = [(Mean Root Length_Control - Mean Root Length_Treatment) / Mean Root Length_Control] * 100
-
-
Analyze the data statistically (e.g., using ANOVA) to determine the concentration at which ATU causes a significant inhibitory effect.
-
Protocol 2: Mitigating Phytotoxicity with Biochar
-
Amendment Preparation:
-
Select a biochar and the ATU concentration that was found to be phytotoxic in Protocol 1.
-
Create soil mixtures:
-
Control (Soil only)
-
ATU Treatment (Soil + toxic level of ATU)
-
Biochar Treatments (Soil + toxic ATU + varying levels of biochar, e.g., 1%, 2%, 5% w/w).
-
-
Allow the mixtures to equilibrate for a period (e.g., one week), maintaining consistent moisture.
-
-
Phytotoxicity Assessment:
-
Repeat the root elongation assay described in Protocol 1 using these new soil mixtures.
-
-
Data Analysis:
-
Calculate the RGI for each treatment relative to the "Soil only" control.
-
Compare the RGI of the "ATU Treatment" with the "Biochar Treatments" to determine if and at what concentration biochar effectively reduces ATU's phytotoxicity.
-
Visualizations
Caption: Workflow for diagnosing and mitigating this compound (ATU) phytotoxicity.
Caption: Logical relationship of ATU's intended and unintended effects in soil.
Caption: Decision tree for selecting a phytotoxicity mitigation strategy.
References
Best practices for the safe handling and disposal of Allylthiourea waste
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Allylthiourea waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as toxic if swallowed.[1][2][3][4] It may also cause skin and eye irritation, and irritation of the respiratory and digestive tracts.[5] The toxicological properties of this material have not been fully investigated.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive approach to personal protection is mandatory. This includes chemical safety goggles, protective gloves, and a lab coat or other protective clothing to prevent skin exposure. All handling of solid this compound should be conducted in a chemical fume hood to avoid inhalation of dust.
Q3: How should I store this compound?
A3: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep it away from incompatible materials, particularly strong oxidizing agents.
Q4: What is the proper procedure for disposing of small amounts of this compound waste?
A4: Small quantities of this compound waste should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. This typically involves collection in a designated, properly labeled hazardous waste container for pickup by a licensed disposal service.
Q5: Can I neutralize this compound waste in the lab before disposal?
A5: Yes, a chemical neutralization process can be employed for aqueous solutions of this compound waste. This involves the oxidation of this compound to less harmful substances. A detailed protocol is provided in the Experimental Protocols section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Accidental Spill of Solid this compound | Improper handling or container failure. | Evacuate the immediate area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the collected material into a labeled container for hazardous waste disposal. Clean the spill area with soap and water. |
| Skin or Eye Contact | Inadequate PPE or accidental splash. | For skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. For eye contact, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention in both cases. |
| Faint Garlic-like Odor Detected in the Lab | Possible sublimation from improper storage or a small, unnoticed spill. | Ensure all containers of this compound are tightly sealed. Work in a well-ventilated area or a chemical fume hood. If the odor persists, investigate for any potential spills and clean them up as described above. |
| Uncertainty About Local Disposal Regulations | Lack of familiarity with institutional or regional hazardous waste policies. | Contact your institution's Environmental Health and Safety (EHS) department or the relevant local regulatory agency for specific guidance on hazardous waste disposal procedures. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 109-57-9 | |
| Molecular Formula | C4H8N2S | |
| Molecular Weight | 116.18 g/mol | |
| Melting Point | 70-74 °C | |
| Oral LD50 (Rat) | 200 mg/kg | |
| Aquatic Toxicity (Daphnia magna) | LC50: 39 mg/L (24h) | |
| Aquatic Toxicity (Leuciscus idus melanotus) | LC50: 3,200 mg/L (48h) | |
| Water Solubility | Soluble |
Note: Occupational exposure limits for this compound have not been established by OSHA, NIOSH, or ACGIH.
Experimental Protocols
Protocol for Chemical Treatment of Aqueous this compound Waste
This protocol is adapted from a method for the chemical removal of thiourea and is intended for the treatment of aqueous solutions containing this compound waste.
Objective: To oxidize this compound to less hazardous compounds before disposal.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (50% w/v)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-6%)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker, flask)
-
Personal Protective Equipment (PPE) as specified in the FAQs.
Procedure:
-
Alkalinization:
-
Place the this compound waste solution in the reaction vessel with a stir bar.
-
Slowly add the 50% NaOH solution while stirring until the pH of the solution is ≥ 12. This step will precipitate any metal hydroxides if present.
-
If a precipitate forms, allow it to settle and then decant the supernatant for the next step.
-
-
Oxidation to Urea Analog:
-
To the alkaline supernatant, slowly add a stoichiometric amount of 30% hydrogen peroxide. For every mole of this compound, one mole of hydrogen peroxide is required.
-
Allow the reaction to proceed with stirring for at least 3 hours. The reaction is exothermic, so monitor the temperature.
-
-
Decomposition of Urea Analog:
-
After the initial oxidation, add at least 3 moles of sodium hypochlorite for every mole of the initial this compound.
-
Continue stirring until gas evolution (nitrogen) ceases. This indicates the decomposition of the urea analog.
-
-
Final pH Adjustment and Disposal:
-
Check the pH of the final solution. Neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) as needed.
-
The treated solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Safety Precautions:
-
This procedure should be performed in a well-ventilated chemical fume hood.
-
The reactions are exothermic; proceed with caution and have a cooling bath available if necessary.
-
Always wear appropriate PPE.
Visual Workflows
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
How to account for the effects of pH on Allylthiourea's inhibitory activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Allylthiourea (ATU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you account for the effects of pH on ATU's inhibitory activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH influence the inhibitory activity of this compound (ATU)?
The pH of your experimental system can significantly impact the observed inhibitory activity of ATU through several mechanisms:
-
Direct Effects on ATU Chemistry:
-
Protonation State: this compound has a predicted pKa value, and changes in pH will alter its degree of protonation. This can affect its ability to cross cell membranes and interact with its target, ammonia monooxygenase (AMO).
-
Chemical Stability: Like its parent compound thiourea, ATU's stability can be pH-dependent. Extreme pH values may lead to the degradation of ATU over the course of your experiment, reducing its effective concentration.
-
-
Effects on the Target Enzyme (Ammonia Monooxygenase - AMO):
-
Enzyme Activity: The activity of AMO, a copper-containing enzyme, is itself pH-dependent. The optimal pH for ammonia-oxidizing bacteria is typically in the range of 7.5 to 8.5.[1] Deviations from this optimal pH can reduce the overall rate of nitrification, which may mask or alter the perceived inhibitory effect of ATU.
-
Copper Chelation: ATU inhibits AMO by chelating the copper ions in its active site. The efficiency of this chelation can be influenced by pH, as the protonation state of both ATU and the amino acid residues in the enzyme's active site can change. Studies on similar compounds show that the formation of copper-thiourea complexes is dependent on the acidity of the solution.[2]
-
-
Effects on the Biological System:
-
Microbial Community: In environmental samples or complex biological systems, pH is a major factor shaping the microbial community structure and abundance of ammonia-oxidizing archaea (AOA) and bacteria (AOB).[3] Since the susceptibility of different ammonia-oxidizing organisms to ATU can vary, a change in the dominant species due to pH can alter the overall inhibitory outcome. For example, some studies suggest that ATU may be a less effective inhibitor for communities containing AOA.
-
Nutrient Availability: The equilibrium between ammonia (NH₃) and ammonium (NH₄⁺) is pH-dependent. Ammonia is the substrate for AMO, and its availability can influence the rate of nitrification and, consequently, the apparent inhibition by ATU.
-
Q2: I am not seeing the expected level of inhibition with ATU. Could pH be a factor?
Yes, pH is a likely culprit if you are observing lower-than-expected inhibition. Consider the following:
-
Suboptimal pH for Inhibition: Your experimental pH may be outside the optimal range for ATU's inhibitory activity.
-
ATU Degradation: If your experiments are conducted over a long period, ATU may be degrading, especially at non-neutral pH.
-
Low Nitrification Rate: If the pH of your system is inhibiting the baseline nitrification rate, the effect of the inhibitor will be less apparent.
Refer to the troubleshooting guide below for steps to diagnose and address this issue.
Q3: What is the optimal pH for conducting experiments with ATU?
The optimal pH for observing ATU's inhibitory effect is generally within the optimal range for nitrification itself, which is typically pH 7.5 to 8.5 .[1] Working within this range ensures a robust nitrification signal to inhibit. However, the ideal pH may vary depending on the specific organisms and experimental conditions. It is crucial to determine the optimal pH for your specific system and maintain it consistently throughout your experiments.
Q4: How can I control for the effects of pH in my experiments?
-
Use a Buffered System: Always use a well-buffered solution to maintain a constant pH throughout your experiment. The choice of buffer should be validated to ensure it does not interfere with the assay or interact with ATU.
-
Measure and Report pH: Record the pH at the beginning and end of your experiments to ensure it remained stable.
-
Conduct pH-dependency Studies: If you suspect a significant pH effect, perform your inhibition assays at a range of pH values to determine the optimal pH for your system and to characterize the pH-dependence of ATU's activity.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Inhibition by ATU
| Potential Cause | Troubleshooting Steps |
| pH Drift During Experiment | 1. Verify the buffering capacity of your medium. 2. Measure the pH at the start and end of the incubation period. 3. If a significant pH change is observed, select a more appropriate buffer or adjust the buffer concentration. |
| Suboptimal pH for Nitrification | 1. Determine the optimal pH for the activity of your ammonia-oxidizing culture or environmental sample in the absence of ATU. 2. Conduct your ATU inhibition assays at this optimal pH to ensure a measurable nitrification rate. |
| ATU Degradation | 1. Prepare fresh ATU solutions for each experiment. 2. If long incubation times are necessary, consider performing a stability study of ATU at your experimental pH and temperature. This can be done by incubating ATU under the experimental conditions and measuring its concentration over time using a suitable analytical method like HPLC. |
| pH Affecting ATU-Target Interaction | 1. Perform a dose-response curve for ATU at different pH values (e.g., pH 6.5, 7.5, 8.5) to determine if the IC50 value changes. |
| Analytical Interference | 1. Be aware that ATU can interfere with some colorimetric methods for ammonium quantification, such as the indophenol blue method.[4] This can lead to an underestimation of ammonium and an incorrect assessment of nitrification inhibition. 2. Validate your analytical methods in the presence of ATU or choose an alternative quantification method. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inadequate pH Control | 1. Ensure consistent and accurate pH adjustment in all your replicates. 2. Use a calibrated pH meter and ensure thorough mixing when preparing your solutions. |
| Biological Variability | 1. Ensure a homogeneous distribution of the microbial inoculum in all experimental vessels. 2. Allow for an acclimatization period for the microbial culture to the experimental conditions before adding ATU. |
Experimental Protocols
Protocol: Determining the Effect of pH on the IC50 of this compound for Nitrification Inhibition
This protocol outlines a general procedure to assess how pH influences the half-maximal inhibitory concentration (IC50) of ATU.
1. Preparation of Media and Reagents:
-
Nitrifying Medium: Prepare a suitable growth medium for your ammonia-oxidizing culture (e.g., a pure culture of Nitrosomonas europaea or an enriched environmental sample). The medium should contain a known concentration of ammonium (e.g., 1 mM (NH₄)₂SO₄).
-
Buffers: Prepare a series of buffers to maintain the desired pH values (e.g., phosphate buffer for pH 6.0-7.5, borate buffer for pH 8.0-9.0). Ensure the chosen buffers do not inhibit nitrification.
-
ATU Stock Solution: Prepare a concentrated stock solution of ATU in sterile deionized water.
2. Experimental Setup:
-
Set up a series of batch cultures (e.g., in flasks or microplates) for each pH value to be tested (e.g., pH 6.5, 7.5, 8.5).
-
For each pH, prepare a range of ATU concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include a no-ATU control for each pH.
-
Inoculate each culture with your ammonia-oxidizing organisms at a consistent cell density.
3. Incubation:
-
Incubate the cultures under controlled conditions (e.g., temperature, shaking) appropriate for your organisms.
-
The incubation time should be sufficient to measure a significant amount of nitrification in the control samples (e.g., 24-48 hours).
4. Measurement of Nitrification:
-
At the end of the incubation period, measure the concentration of nitrite (NO₂⁻) or the disappearance of ammonium (NH₄⁺) in each culture. Standard colorimetric or chromatographic methods can be used. Remember to validate your analytical method for interference by ATU.
5. Data Analysis:
-
For each pH, calculate the percentage of nitrification inhibition for each ATU concentration relative to the no-ATU control.
-
Plot the percentage inhibition against the logarithm of the ATU concentration.
-
Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and determine the IC50 value for each pH.
6. Data Presentation:
Summarize the calculated IC50 values in a table for easy comparison across the different pH levels.
| pH | IC50 of this compound (µM) |
| 6.5 | Experimental Value |
| 7.5 | Experimental Value |
| 8.5 | Experimental Value |
Visualizations
Caption: Workflow for determining the effect of pH on the IC50 of this compound.
Caption: Mechanism of ATU inhibition and the influence of pH.
References
Validation & Comparative
A Comparative Analysis of Allylthiourea and Dicyandiamide (DCD) as Nitrification Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The process of nitrification, the biological oxidation of ammonia to nitrate, is a critical step in the nitrogen cycle. However, in agricultural and environmental contexts, rapid nitrification can lead to significant nitrogen loss through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas. Nitrification inhibitors are chemical compounds used to slow this process, thereby improving nitrogen use efficiency and mitigating environmental impacts. This guide provides a detailed comparative analysis of two widely studied nitrification inhibitors: Allylthiourea (ATU) and dicyandiamide (DCD).
Mechanism of Action: Targeting Ammonia Monooxygenase
Both this compound and dicyandiamide primarily function by inhibiting the activity of ammonia monooxygenase (AMO), the key enzyme that catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine.[1][2] This inhibition occurs in both ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA), the two main groups of microorganisms responsible for this process in the soil.
ATU is known to be a copper chelator, and its inhibitory effect is attributed to its ability to bind to the copper-containing active site of the AMO enzyme, thereby blocking its function.[1][3] DCD is also understood to deactivate the AMO enzyme, retarding the oxidation of ammonia.[4] The targeted action on this crucial enzyme effectively slows down the entire nitrification process.
Performance Comparison: Quantitative Data
The efficacy of nitrification inhibitors can be influenced by various factors, including soil type, temperature, and the specific microbial community present. The following tables summarize quantitative data from comparative studies of this compound and Dicyandiamide.
| Inhibitor | Application Rate (mg/kg dry soil) | Inhibition of Ammonia Oxidization (%) | Soil Type | Incubation Temperature (°C) | Reference |
| This compound (ATU) | 25 | 60.0 ± 17.5 | Cropped and non-cropped soils | 23 | |
| 50 | 75.0 ± 11.3 | Cropped and non-cropped soils | 23 | ||
| 75 | 83.0 ± 7.2 | Cropped and non-cropped soils | 23 | ||
| Dicyandiamide (DCD) | 25 | 21.1 ± 17.1 | Cropped and non-cropped soils | 23 | |
| 50 | 35.9 ± 16.9 | Cropped and non-cropped soils | 23 | ||
| 75 | 44.9 ± 14.9 | Cropped and non-cropped soils | 23 |
| Inhibitor | N₂O Emission Reduction (%) | Soil Type | Reference |
| This compound (ATU) | Data not directly comparable in side-by-side studies with DCD | - | - |
| Dicyandiamide (DCD) | 44 ± 2 (from urine patches) | Various | |
| 33 - 82 (from grazed pastures) | Various |
| Inhibitor | Effect on Ammonia-Oxidizing Archaea (AOA) Abundance | Effect on Ammonia-Oxidizing Bacteria (AOB) Abundance | Soil Type | Reference |
| This compound (ATU) | Gene abundance significantly increased (5.23 times) | No statistically significant difference | Water level fluctuation zone soil | |
| Dicyandiamide (DCD) | Generally less affected | Growth significantly inhibited | Various |
Experimental Protocols
To ensure reproducible and comparable results when evaluating nitrification inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Soil Microcosm Incubation for Inhibitor Efficacy
This protocol is designed to assess the effectiveness of nitrification inhibitors in a controlled laboratory setting.
Materials:
-
Fresh soil samples
-
This compound (ATU) and Dicyandiamide (DCD)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Incubation vessels (e.g., 250 mL flasks)
-
Incubator
-
Deionized water
-
2 M KCl solution
-
Continuous flow analyzer or spectrophotometer
-
Gas chromatograph
-
qPCR machine and reagents
Procedure:
-
Soil Preparation: Collect fresh soil from the desired location. Sieve the soil through a 2 mm mesh to remove large debris and homogenize.
-
Pre-incubation: Adjust the soil moisture to 60% of its water-holding capacity (WHC) and pre-incubate in the dark at 25°C for 7 days to stabilize microbial activity.
-
Microcosm Setup: Place a known amount of pre-incubated soil (e.g., 50 g dry weight equivalent) into each incubation vessel.
-
Treatment Application: Prepare solutions of ATU and DCD at desired concentrations. Apply the inhibitor solutions and an ammonium sulfate solution (as a nitrogen source) to the soil and mix thoroughly. A control group should receive only the nitrogen source and deionized water.
-
Incubation: Seal the vessels (e.g., with parafilm with small perforations for gas exchange) and incubate in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 28 days). Maintain soil moisture at 60% WHC by adding deionized water as needed.
-
Sampling: Destructively sample triplicate microcosms for each treatment at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
Inorganic Nitrogen Analysis: Extract a subsample of soil with 2 M KCl solution. Analyze the filtrate for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using a continuous flow analyzer or colorimetric methods.
-
N₂O Emission Measurement: For gas sampling, seal the vessels airtight for a specific period before sampling the headspace with a gas-tight syringe. Analyze the N₂O concentration using a gas chromatograph equipped with an electron capture detector (ECD).
-
Molecular Analysis: Extract DNA from a soil subsample. Quantify the abundance of AOA and AOB by targeting the amoA gene using quantitative polymerase chain reaction (qPCR).
Quantification of Ammonia-Oxidizing Archaea and Bacteria via qPCR
Procedure:
-
DNA Extraction: Extract total genomic DNA from soil samples using a commercially available soil DNA extraction kit according to the manufacturer's instructions.
-
Primer Selection: Use specific primers targeting the amoA gene for AOA and AOB.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, template DNA, and nuclease-free water.
-
Thermal Cycling: Perform the qPCR using a thermal cycler with an appropriate program (e.g., initial denaturation, followed by cycles of denaturation, annealing, and extension).
-
Standard Curve: Generate a standard curve using a serial dilution of a plasmid containing the target amoA gene of known copy number.
-
Data Analysis: Determine the copy numbers of AOA and AOB amoA genes in the soil samples by comparing their amplification data to the standard curve.
Summary and Conclusion
Both this compound and Dicyandiamide are effective inhibitors of nitrification, primarily acting on the ammonia monooxygenase enzyme.
-
This compound (ATU) has demonstrated a high inhibitory effect on ammonia oxidation in short-term studies, with its efficacy increasing significantly with higher application rates. Some research suggests that ATU may favor the abundance of AOA genes while having a lesser impact on AOB abundance.
-
Dicyandiamide (DCD) is a widely used and well-documented nitrification inhibitor with proven efficacy in reducing N₂O emissions and nitrate leaching. It has a more pronounced inhibitory effect on the growth of AOB compared to AOA.
The choice between ATU and DCD may depend on the specific application, soil conditions, and target microbial communities. For short-term, potent inhibition of ammonia oxidation, ATU appears to be highly effective. For a well-established and broader-scale application focused on reducing nitrogen losses, DCD has a more extensive track record. Further research directly comparing these two inhibitors under a wider range of identical environmental conditions is warranted to provide more definitive guidance for their optimal use.
References
- 1. Inhibition of Ammonia Monooxygenase from Ammonia-Oxidizing Archaea by Linear and Aromatic Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Inhibitors of Ammonia Oxidation in Nitrosomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dicyandiamide has more inhibitory activities on nitrification than thiosulfate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Allylthiourea and Other Thiourea Derivatives in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The field of organocatalysis has witnessed a paradigm shift with the advent of thiourea derivatives as highly effective hydrogen-bond donors. Their ability to activate electrophiles through non-covalent interactions has positioned them as indispensable tools in asymmetric synthesis. This guide provides a comparative analysis of the efficacy of various thiourea derivatives, with a special focus on allylthiourea, in key organocatalytic transformations. While direct, side-by-side experimental comparisons involving this compound are not extensively documented in current literature, this guide collates available data for prominent thiourea catalysts and offers a predictive assessment of this compound's potential based on established structure-activity relationships.
Mechanism of Action: The Power of Hydrogen Bonding
Thiourea-based organocatalysts function primarily as hydrogen-bond donors.[1] The two N-H protons of the thiourea moiety form a bidentate hydrogen-bonding interaction with an electrophilic center, such as a carbonyl or nitro group. This interaction polarizes the substrate, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and rendering it more susceptible to nucleophilic attack.[1] In the context of asymmetric catalysis, chiral thiourea scaffolds create a stereochemically defined environment, guiding the nucleophile to a specific face of the electrophile and thereby inducing enantioselectivity.[1]
Many advanced thiourea catalysts are bifunctional, incorporating a basic moiety (e.g., a tertiary amine) in addition to the thiourea group. This basic site activates the nucleophile through deprotonation, leading to a highly organized transition state where both the nucleophile and electrophile are simultaneously activated by the same catalytic entity.
Caption: General mechanism of bifunctional thiourea organocatalysis.
Comparative Performance in the Asymmetric Michael Addition
The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a benchmark reaction for evaluating the efficacy of thiourea catalysts. Below is a compilation of data from various studies, showcasing the performance of different catalyst archetypes.
| Catalyst Type | Catalyst Structure/Name | Nucleophile | Electrophile | Yield (%) | ee (%) | Catalyst Loading (mol%) | Time (h) | Solvent | Reference |
| Bifunctional Amine-Thiourea | Takemoto Catalyst | Acetylacetone | trans-β-nitrostyrene | 95 | 92 | 10 | 12 | Toluene | [2] |
| Cinchona-Derived Thiourea | Cinchonidine-derived | Acetylacetone | trans-β-nitrostyrene | 99 | 94 | 10 | 24 | Toluene/Water | [3] |
| Bis-Thiourea | BINAM-based bis-thiourea | Not reported for this reaction | Not reported for this reaction | - | - | - | - | - | |
| Simple Thiourea | Schreiner's Thiourea | Not typically used for enantioselective variants | Not typically used for enantioselective variants | - | - | - | - | - | |
| This compound (Predictive) | This compound | Acetylacetone | trans-β-nitrostyrene | Moderate-High | Moderate | 10-20 | 24-48 | Toluene |
Note: The data presented is a representative summary from the cited literature and may not reflect the full scope of each study. Direct comparison is challenging due to variations in experimental conditions.
Analysis of Different Thiourea Derivatives
Takemoto Catalyst (Bifunctional Amine-Thiourea): This class of catalysts, featuring a tertiary amine and a thiourea moiety on a chiral scaffold, is highly effective for a wide range of reactions. The synergistic activation of both the nucleophile and electrophile leads to high yields and enantioselectivities.
Cinchona-Derived Thioureas: Leveraging the readily available and stereochemically rich cinchona alkaloids as scaffolds, these catalysts are powerful tools in asymmetric synthesis. They often exhibit excellent enantioselectivities in reactions such as Michael additions and aza-Henry reactions.
Bis-Thioureas: Catalysts bearing two thiourea moieties have been developed to enhance the activation of substrates through multiple hydrogen-bonding interactions. These have shown promise in reactions like the aza-Henry reaction, affording products with good yields and high enantioselectivities.
Schreiner's Thiourea: This achiral thiourea, featuring electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, is a highly effective hydrogen-bond donor. While not used for asymmetric catalysis on its own, it is a crucial component in many chiral catalyst designs to enhance acidity and catalytic activity.
This compound: Direct experimental data for the application of simple this compound in asymmetric organocatalysis is scarce in the reviewed literature. However, a predictive analysis suggests that while it possesses the necessary thiourea moiety for hydrogen-bond donation, its efficacy in enantioselective reactions would be limited due to its achiral nature. For it to be effective in asymmetric catalysis, the allyl group would need to be incorporated into a chiral scaffold. The electronic properties of the allyl group are not as strongly electron-withdrawing as the 3,5-bis(trifluoromethyl)phenyl groups found in more active catalysts, which may result in lower catalytic activity.
Experimental Protocols
Below is a generalized experimental protocol for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, a common reaction to test the efficacy of thiourea organocatalysts.
Materials:
-
Chiral thiourea organocatalyst (e.g., Takemoto catalyst)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral thiourea organocatalyst (0.02 mmol, 10 mol%).
-
Add the 1,3-dicarbonyl compound (0.22 mmol, 1.1 equivalents).
-
Dissolve the catalyst and nucleophile in the anhydrous solvent (1.0 mL).
-
Stir the mixture at the desired temperature (e.g., room temperature).
-
Add the nitroolefin (0.20 mmol, 1.0 equivalent) to initiate the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography on silica gel.
-
Determine the yield of the isolated product.
-
Analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Caption: A generalized workflow for comparing thiourea catalyst efficacy.
Conclusion
Thiourea derivatives are a cornerstone of modern organocatalysis, with bifunctional variants and those based on privileged chiral scaffolds like cinchona alkaloids demonstrating exceptional performance in asymmetric transformations. While this compound itself is not a prominent catalyst for enantioselective reactions due to its achirality, the thiourea motif is central to the design of effective catalysts. The choice of substituents on the thiourea nitrogen atoms is critical in tuning the catalyst's acidity and steric environment, thereby influencing its activity and selectivity. For researchers and professionals in drug development, the modular nature of thiourea catalysts offers a powerful platform for the rational design of new catalysts tailored for specific and challenging asymmetric syntheses. Future work establishing direct experimental comparisons of a wider range of N-substituted thioureas, including those with alkenyl groups like allyl, would be highly valuable to the field.
References
A head-to-head comparison of synthetic routes for N,N'-disubstituted thioureas
A Comprehensive Guide to the Synthesis of N,N'-Disubstituted Thioureas
Thiourea derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. The N,N'-disubstituted thiourea scaffold is a key pharmacophore in numerous therapeutic agents. This guide provides a head-to-head comparison of the most common and effective synthetic routes to this versatile class of compounds, complete with experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Synthesis from Amines and Carbon Disulfide
The reaction of primary or secondary amines with carbon disulfide is a fundamental and widely used method for the synthesis of symmetrical and unsymmetrical N,N'-disubstituted thioureas. This approach typically proceeds through the formation of a dithiocarbamate intermediate, which is then converted to the thiourea. Various modifications to this core reaction have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.
Oxidative Coupling in Water
A green and facile approach involves the in-situ formation of a dithiocarbamate salt from an amine and carbon disulfide in water, followed by oxidation to the corresponding thiourea.[1] Hydrogen peroxide is a commonly used oxidant in this transformation.[1] This one-pot method is advantageous due to its operational simplicity, mild reaction conditions, and high yields.[1]
Microwave-Assisted Synthesis on Alumina
To accelerate the reaction and move towards solvent-free conditions, a method utilizing microwave irradiation on an alumina surface has been developed.[2] This procedure involves impregnating neutral alumina with carbon disulfide and then adding the amine. The mixture is then irradiated in a domestic microwave oven for a short period. This technique is noted for its simplicity, rapid reaction times, and high yields for the synthesis of symmetrical N,N'-disubstituted thioureas.
Synthesis in Aqueous Medium
An efficient and environmentally friendly method for synthesizing both symmetrical and unsymmetrical substituted thiourea derivatives can be achieved in an aqueous medium. This process involves the reaction of amines with carbon disulfide to form dithiocarbamate intermediates, which then react with another amine to yield the final product. This approach avoids the use of toxic reagents like isothiocyanates or thiophosgene.
Synthesis from Isothiocyanates and Amines
The reaction between an isothiocyanate and an amine is a highly efficient and versatile "click-type" reaction for the synthesis of unsymmetrical N,N'-disubstituted thioureas. This method is characterized by its high speed, selectivity, and ease of purification. The isothiocyanate precursors can be generated in-situ from primary amines and carbon disulfide followed by elimination. Mechanochemical methods, such as ball milling, have also been successfully employed for this transformation, offering a solvent-free and rapid route to the desired products.
Synthesis from Cyanamides
Cyanamides serve as precursors for the synthesis of thioureas. The reaction of cyanamide with hydrogen sulfide is a known method for producing thiourea itself. Substituted cyanamides can be prepared through various methods, including the N-cyanation of amines using cyanogen bromide or alternative, less hazardous cyanation reagents. More recently, a base-mediated reaction of aryl thioureas with halides has been developed to produce N-aryl cyanamides.
Synthesis involving Phenyl Chlorothionoformate
A two-step method for the synthesis of unsymmetrical N,N'-disubstituted thioureas in water utilizes phenyl chlorothionoformate as a key reagent. In the first step, an amine reacts with phenyl chlorothionoformate to form a thiocarbamate intermediate. This intermediate is then reacted with a second, different amine in refluxing water to afford the unsymmetrical thiourea in good to excellent yields. This method is praised for its mild conditions, simple work-up, and the use of water as a solvent.
Comparative Data of Synthetic Routes
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Typical Yields | Reaction Time | Key Advantages |
| Oxidative Coupling | Amines, Carbon Disulfide | Hydrogen Peroxide, Water | Symmetrical & Unsymmetrical | High | 1-4 hours | Environmentally friendly, mild conditions, operational simplicity. |
| Microwave on Alumina | Amines, Carbon Disulfide | Alumina, Microwave Irradiation (450-600 W) | Symmetrical | High | 2-5 minutes | Rapid, solvent-free, simple procedure. |
| Aqueous Medium Synthesis | Amines, Carbon Disulfide | Water, Reflux | Symmetrical & Unsymmetrical | Good to Excellent | Not specified | Environmentally friendly, avoids toxic reagents. |
| Isothiocyanate Coupling | Isothiocyanates, Amines | Often catalyst-free, can be done mechanochemically | Unsymmetrical | ≥99% (mechanochem) | 10-20 minutes (mechanochem) | High yields, rapid, clean reactions, suitable for "click" chemistry. |
| From Cyanamides | Aryl Thioureas, Halides (to form cyanamide) | Base-mediated reaction | Unsymmetrical | Good to Excellent | Not specified | Provides access to N-aryl cyanamides as precursors. |
| Phenyl Chlorothionoformate | Amines, Phenyl Chlorothionoformate | Water, Reflux | Unsymmetrical | Good to Excellent | Not specified | Mild conditions, simple work-up, uses water as a solvent. |
Experimental Protocols
Protocol 1: Oxidative Coupling of Amines and Carbon Disulfide in Water
General Procedure for Symmetrical N,N'-Disubstituted Thioureas:
-
To a round-bottom flask equipped with a magnetic stirrer, add the primary or secondary amine (2.0 equiv.) and water.
-
Cool the mixture in an ice bath and add carbon disulfide (1.0 equiv.) dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to form the dithiocarbamate solution.
-
To the resulting solution, add hydrogen peroxide (30% aqueous solution, 1.1 equiv.) dropwise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.
Protocol 2: Microwave-Assisted Synthesis of Symmetrical N,N'-Disubstituted Thioureas on Alumina
-
In a beaker, impregnate neutral alumina with carbon disulfide (1.2 equiv.) by gentle mixing.
-
To this mixture, add the primary amine (2.0 equiv.) dropwise with continuous stirring.
-
Place the beaker in a domestic microwave oven and irradiate for 2-5 minutes at a power of 450-600 W.
-
The reaction progress can be monitored by TLC after extracting a small aliquot with methanol.
-
After completion, the product is isolated by extraction of the reaction mixture with hot methanol.
-
The solvent is evaporated, and the crude product is recrystallized from a suitable solvent.
Protocol 3: Two-Step Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas in Water
Step 1: Synthesis of Thiocarbamate Intermediate
-
To a 50 mL round-bottom flask, add the first amine (1.0 mmol) and water (15 mL).
-
Add phenyl chlorothionoformate (1.0 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
Step 2: Synthesis of Unsymmetrical Thiourea
-
To the reaction mixture containing the thiocarbamate, add the second amine (1.0 mmol).
-
Stir the reaction mixture at 100 °C until the reaction is complete (monitored by TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with water, and dried under vacuum.
Visualizing the Synthetic Pathways
Caption: Key synthetic pathways to N,N'-disubstituted thioureas.
Caption: Workflow for oxidative coupling synthesis of thioureas.
References
Cross-Validation of Analytical Methods for Detecting Allylthiourea in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of Allylthiourea, a compound of interest in various industrial and research settings, particularly as a potential genotoxic impurity, necessitates robust and validated analytical methods. The complexity of matrices in which this compound may be present, such as biological fluids, environmental samples, and pharmaceutical preparations, poses a significant challenge for analytical chemists. This guide provides an objective comparison of three commonly employed analytical techniques for the detection of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is compared based on key validation parameters, and detailed experimental protocols are provided to support researchers in selecting and implementing the most suitable method for their specific application.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, selectivity, cost, and the nature of the sample matrix. The following table summarizes typical performance parameters for HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound, synthesized from validation data of thiourea derivatives in various complex matrices.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 20 ng/mL | 5 - 50 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.996 |
| Accuracy (% Recovery) | 85 - 110% | 90 - 115% | 80 - 115% |
| Precision (% RSD) | < 15% | < 10% | < 15% |
| Selectivity | Moderate | High | High |
| Matrix Effect | Moderate to High | Low to Moderate | Low to Moderate |
| Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS that can be adapted for the analysis of this compound in plasma, soil, and wastewater.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for routine analysis and quality control where high sensitivity is not the primary requirement.
a) Sample Preparation:
-
Human Plasma: To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.[1][2] Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[2] Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Soil: To 5 g of soil, add 10 mL of a methanol:water (80:20 v/v) solution.[3] Sonicate for 30 minutes, followed by centrifugation at 5,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter.
-
Wastewater: For samples with low particulate matter, direct injection after filtration through a 0.45 µm filter may be possible.[4] For more complex wastewater, a liquid-liquid extraction is recommended. To 50 mL of the water sample, adjust the pH to 7 and extract twice with 25 mL of dichloromethane. Combine the organic layers, evaporate to dryness, and reconstitute the residue in the mobile phase.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 236 nm.
-
Column Temperature: Ambient or controlled at 25°C.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex biological and environmental matrices.
a) Sample Preparation:
-
Human Plasma: Protein precipitation with acetonitrile as described for HPLC-UV is often sufficient. For enhanced cleanup, solid-phase extraction (SPE) can be employed.
-
Soil: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be adapted. To 10 g of soil, add 10 mL of water and 10 mL of acetonitrile. Shake vigorously for 1 minute. Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), shake again, and centrifuge. Take an aliquot of the acetonitrile layer for LC-MS/MS analysis.
-
Wastewater: Solid-phase extraction (SPE) is recommended for sample cleanup and concentration. Pass 100 mL of the filtered water sample through an Oasis HLB SPE cartridge. Wash the cartridge with water and elute the analyte with methanol. Evaporate the eluate and reconstitute in the mobile phase.
b) LC-MS/MS Conditions:
-
LC Column: A C18 column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to enhance volatility.
a) Sample Preparation:
-
Human Plasma: After protein precipitation and evaporation of the supernatant, a derivatization step is necessary. A common derivatizing agent for similar compounds is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Soil: Extraction with an organic solvent like acetone or a mixture of hexane and acetone is a common approach. The extract is then concentrated and subjected to derivatization.
-
Wastewater: Liquid-liquid extraction with a solvent such as dichloromethane is performed, followed by evaporation and derivatization of the residue.
b) GC-MS Conditions:
-
GC Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient program should be optimized to achieve good separation of the derivatized this compound from matrix components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
References
A Comparative Analysis of the Anticancer Potential of Allylthiourea and its Benzoyl Derivatives
For Immediate Release: A comprehensive review of the cytotoxic effects of allylthiourea and its N-benzoyl derivatives, offering a comparative analysis of their anticancer activities against various cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at the efficacy of these compounds, supported by experimental data and detailed protocols.
Thiourea and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities. Among these, this compound has served as a foundational structure for the development of more potent anticancer agents. The introduction of a benzoyl group to the this compound backbone has been a key strategy in enhancing its cytotoxic effects. This guide delves into a comparative study of this compound and its prominent benzoyl derivative, N-benzoyl-3-allylthiourea (BATU), summarizing key findings on their anticancer properties.
Data Presentation: A Quantitative Comparison of Cytotoxicity
The anticancer efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for this compound and its N-benzoyl derivative (BATU) against human breast cancer cell lines, MCF-7 and MCF-7/HER-2 (a variant with overexpression of the HER2 receptor).
| Compound | Cancer Cell Line | IC50 (mM) | Reference |
| This compound (ATU) | MCF-7 | 5.22 | [1][2] |
| MCF-7/HER-2 | 3.17 | [1][2] | |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1.47 | [1] |
| MCF-7/HER-2 | 0.64 |
The data clearly indicates that the benzoyl derivative, BATU, exhibits significantly higher cytotoxicity against both MCF-7 and MCF-7/HER-2 cell lines compared to the parent compound, this compound. Notably, both compounds are more effective against the HER-2 overexpressing cell line, with BATU demonstrating the most potent activity.
Further studies on other benzoylthiourea derivatives have also shown promising anticancer activities against a range of cancer cell lines. For instance, a novel 4-tert-butylbenzoyl-3-allylthiourea compound showed an IC50 value of 0.15 mM against MCF-7/HER-2 cells. Another study on a series of N,N'-diarylthiourea derivatives reported IC50 values ranging from 338.33 to 726.61 µM against MCF-7 cells.
Experimental Protocols
The determination of the cytotoxic activity of these compounds relies on robust and reproducible experimental methods. Below are the detailed protocols for the key experiments cited in the studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells (e.g., MCF-7, MCF-7/HER-2) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its benzoyl derivatives and incubated for 24-48 hours.
-
MTT Addition: After the incubation period, 0.5 mg/mL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Western Blotting for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. In the context of this study, it is used to analyze the expression levels of key proteins involved in the signaling pathways affected by the compounds, such as HER-2 and NF-kB.
Protocol:
-
Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-HER-2 or anti-NF-kB p65) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Mechanisms of Action
The enhanced anticancer activity of N-benzoyl-3-allylthiourea (BATU) is attributed to its influence on specific cellular signaling pathways that are crucial for cancer cell proliferation and survival.
HER-2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER-2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers, leading to aggressive tumor growth.
Caption: HER-2 signaling pathway and the putative action of BATU.
Studies have shown that BATU can enhance the expression of the HER-2 protein in MCF-7/HER-2 cells. This seemingly counterintuitive effect is suggested to increase the cells' sensitivity to the cytotoxic actions of the compound, potentially through mechanisms that are still under investigation.
NF-kB Signaling Pathway
The Nuclear Factor-kappa B (NF-kB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-kB pathway is constitutively active, which promotes cell proliferation and prevents apoptosis.
Caption: NF-kB signaling pathway and the inhibitory effect of BATU.
N-benzoyl-3-allylthiourea has been shown to inhibit the activation of NF-kB. By preventing the nuclear translocation of the p65 subunit of NF-kB, BATU can suppress the transcription of genes that are critical for cancer cell survival and proliferation. This inhibition of the NF-kB pathway is a key mechanism contributing to its enhanced anticancer activity.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of the anticancer activity of this compound and its benzoyl derivatives.
Caption: General experimental workflow for comparative analysis.
References
Assessing the relative corrosion inhibition efficiency of Allylthiourea and its analogues
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the corrosion inhibition performance of Allylthiourea (ATU) and its analogues. This document synthesizes experimental data to evaluate their relative efficiencies and elucidates the underlying mechanisms of action.
Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic environments.[1][2][3] Their efficacy is primarily attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, thereby stifling the corrosion process.[4][5] This guide focuses on this compound (ATU), a prominent member of this family, and compares its performance with other thiourea analogues based on data from several research studies.
Quantitative Performance Data
The corrosion inhibition efficiency of this compound and its analogues is influenced by factors such as their molecular structure, the nature of the corrosive medium, and the concentration of the inhibitor. The following tables summarize key performance metrics from various experimental studies.
Table 1: Inhibition Efficiency of this compound (ATU) on Cold Rolled Steel in 1.0 M H3PO4
| Inhibitor Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) |
| 0.2 | 20 | > 95 |
| 0.5 | 20 | > 95 |
| 0.2 | 50 | > 95 |
| 0.5 | 50 | > 95 |
Table 2: Comparison of Various Thiourea Derivatives on Mild Steel in 1 N H2SO4 at 40°C
| Inhibitor | Concentration (mol/L) | Inhibition Efficiency (%) |
| This compound (ATU) | 1 x 10⁻³ | 94.5 |
| N,N'-diethylthiourea | 1 x 10⁻³ | 96.2 |
| N,N'-di-isopropylthiourea | 1 x 10⁻³ | 97.8 |
| Phenylthiourea | 1 x 10⁻³ | 89.8 |
| Thiocarbanilide | 1 x 10⁻³ | 85.3 |
| sym-di-o-tolylthiourea | 1 x 10⁻³ | 82.1 |
Table 3: Performance of N-Aroyl-N'-Aryl Thiourea Derivatives on Carbon Steel in 1M H2SO4 at 303 K
| Inhibitor | Concentration (M) | Corrosion Rate (g/m²·d) | Surface Coverage (θ) | Inhibition Efficiency (%) |
| Blank | - | - | - | - |
| STU1 | 3.5 x 10⁻⁴ | - | - | > 60 |
| STU2 | 3.5 x 10⁻⁴ | - | - | > STU1 |
| STU3 | 3.5 x 10⁻⁴ | - | - | > STU2 (up to 95) |
Note: STU1: N-benzoyl-N'-(p-aminophenyl) thiourea, STU2: N-benzoyl-N'-(thiazole) thiourea, STU3: N-acetyl-N'-(dibenzyl) thiourea.
Experimental Protocols
The data presented above were obtained through various electrochemical and gravimetric techniques. The following is a generalized description of the common experimental methodologies employed in these studies.
1. Weight Loss Measurements: This gravimetric method involves exposing a pre-weighed metal specimen to a corrosive solution with and without the inhibitor for a specific duration and temperature. The weight loss is then determined, and the corrosion rate and inhibition efficiency are calculated. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100, where W₀ and Wᵢ are the weight loss in the absence and presence of the inhibitor, respectively.
2. Potentiodynamic Polarization: This electrochemical technique measures the current-potential relationship of the metal in the corrosive environment. A three-electrode setup is typically used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). By polarizing the working electrode, Tafel plots are obtained, from which corrosion potential (Ecorr), corrosion current density (icorr), and anodic and cathodic Tafel slopes are determined. The inhibition efficiency is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor.
3. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the surface film. It involves applying a small amplitude AC voltage at different frequencies and measuring the impedance response. The data is often represented as Nyquist plots. An increase in the diameter of the semicircle in the Nyquist plot in the presence of an inhibitor indicates an increase in the charge transfer resistance and thus, higher inhibition efficiency. The inhibition efficiency can be calculated using the charge transfer resistance (Rct) values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor.
Mechanism of Corrosion Inhibition
The inhibitory action of this compound and its analogues is primarily based on their adsorption onto the metal surface, which blocks the active sites for corrosion. This adsorption can occur through physisorption, chemisorption, or a combination of both.
-
Adsorption: The sulfur and nitrogen atoms in the thiourea molecule possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond (chemisorption). Additionally, electrostatic interactions between the charged inhibitor molecules and the charged metal surface can lead to physisorption.
-
Mixed-Type Inhibition: Many thiourea derivatives, including this compound, act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
-
Adsorption Isotherm: The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.
Below are diagrams illustrating the general workflow for evaluating corrosion inhibitors and the proposed mechanism of inhibition.
Caption: Experimental workflow for assessing corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by thiourea analogues.
References
Validation of Allylthiourea's mechanism of action using genetic and biochemical approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of genetic and biochemical approaches used to validate the mechanism of action of Allylthiourea (ATU). Experimental data is presented to compare ATU's performance with alternative nitrification inhibitors.
This compound (ATU) is a well-established inhibitor of nitrification, a critical process in the global nitrogen cycle. Its primary mechanism of action is the inhibition of ammonia monooxygenase (AMO), the key enzyme in the first step of nitrification. This guide delves into the experimental evidence validating this mechanism, comparing both biochemical and genetic approaches, and contextualizes ATU's performance against other common nitrification inhibitors.
Biochemical Validation: Unraveling the Inhibition of Ammonia Monooxygenase
The biochemical validation of ATU's mechanism of action is well-documented, primarily through studies on the model ammonia-oxidizing bacterium, Nitrosomonas europaea. The central tenet of this validation is the demonstration of ATU's ability to selectively inhibit AMO activity.
ATU is recognized as a potent copper-chelating agent.[1] This property is crucial to its inhibitory function, as AMO is a copper-dependent enzyme.[1] By binding to the copper ions in the active site of AMO, ATU effectively blocks the enzyme's ability to oxidize ammonia to hydroxylamine.[2][3]
Biochemical assays have consistently demonstrated that ATU is a reversible and noncompetitive inhibitor of AMO.[3] This means that ATU does not directly compete with the ammonia substrate for binding to the active site but rather binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. The reversibility of the inhibition implies that the enzyme's activity can be restored upon removal of ATU.
Experimental evidence for this includes the prevention of the depletion of other AMO substrates in the presence of ATU. For example, studies have shown that the oxidation of thioethers to their corresponding sulfoxides by N. europaea, a reaction also catalyzed by AMO, is prevented by the addition of ATU.
Comparative Efficacy of Nitrification Inhibitors
The effectiveness of ATU as a nitrification inhibitor has been compared to several other compounds. The following table summarizes the half-maximal effective concentration (EC50) values for various inhibitors on different ammonia-oxidizing organisms. Lower EC50 values indicate higher potency.
| Inhibitor | Organism | EC50 (µM) | Reference |
| This compound (ATU) | Nitrosospira multiformis (AOB) | 0.20 ± 0.03 | |
| 'Ca. Nitrososphaera viennensis' (AOA) | 193.3 ± 16.0 | ||
| Dicyandiamide (DCD) | Nitrosospira multiformis (AOB) | 221.9 - 248.7 | |
| 'Ca. Nitrososphaera viennensis' (AOA) | >1000 | ||
| 3,4-Dimethylpyrazole phosphate (DMPP) | Nitrosomonas europaea (AOB) | 0.6 - 2.1 | |
| 'Ca. Nitrososphaera viennensis' (AOA) | >1000 | ||
| Nitrapyrin | Nitrosomonas europaea (AOB) | 1.0 - 6.7 | |
| 'Ca. Nitrososphaera viennensis' (AOA) | 0.8 - 2.1 |
AOB: Ammonia-Oxidizing Bacteria; AOA: Ammonia-Oxidizing Archaea
Genetic Validation: A Remaining Frontier
While the biochemical evidence for ATU's mechanism of action is robust, direct genetic validation through targeted gene manipulation remains a significant knowledge gap. Extensive literature searches did not yield studies demonstrating the creation of ATU-resistant mutants through the knockout or site-directed mutagenesis of the amoA gene, which encodes a key subunit of ammonia monooxygenase.
However, studies on Nitrosomonas europaea have utilized mutants with single mutations in the two copies of the amoA and amoB genes (amoA1, amoB1 and amoA2, amoB2) to investigate their differential regulation in response to stimuli like acetylene and light. While these studies provide valuable insights into the genetics of AMO, they do not directly address the interaction with or resistance to ATU. The challenges associated with the genetic manipulation of slow-growing chemolithoautotrophs like Nitrosomonas may contribute to this lack of specific genetic validation for ATU.
Experimental Protocols
Whole-Cell Ammonia Monooxygenase Activity Assay
This protocol is adapted from methodologies used in studies of nitrification inhibitors.
Objective: To measure the rate of ammonia-dependent oxygen uptake in whole cells of ammonia-oxidizing bacteria and to determine the inhibitory effect of this compound.
Materials:
-
Culture of ammonia-oxidizing bacteria (e.g., Nitrosomonas europaea)
-
Ammonium sulfate ((NH₄)₂SO₄) solution (e.g., 1 M)
-
This compound (ATU) solution (e.g., 10 mM in a suitable solvent)
-
Oxygen electrode and chamber
-
Respirometer
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
Procedure:
-
Harvest bacterial cells from the culture by centrifugation and wash them with buffer to remove residual media components.
-
Resuspend the cell pellet in fresh buffer to a known cell density.
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a specific volume of the cell suspension to the oxygen electrode chamber and allow it to equilibrate.
-
Initiate the reaction by adding a known concentration of ammonium sulfate to the chamber.
-
Record the rate of oxygen consumption, which represents the baseline ammonia monooxygenase activity.
-
To test the effect of ATU, add a specific concentration of the ATU solution to the chamber and continue to record the oxygen consumption rate.
-
The difference in the rate of oxygen consumption before and after the addition of ATU indicates the degree of inhibition.
-
Control experiments should be performed with the solvent used to dissolve ATU to account for any solvent effects.
Nitrification Inhibition Assay in Soil Slurries
This protocol provides a general framework for assessing the inhibitory effect of ATU on nitrification in environmental samples.
Objective: To measure the inhibition of nitrification by this compound in a soil slurry.
Materials:
-
Soil sample
-
Ammonium sulfate ((NH₄)₂SO₄) solution
-
This compound (ATU) solution
-
Deionized water
-
Incubation flasks
-
Shaker incubator
-
Reagents for ammonium and nitrate analysis (e.g., colorimetric kits)
Procedure:
-
Prepare soil slurries by mixing a known weight of soil with a specific volume of deionized water.
-
Divide the slurry into treatment groups: a control group (no inhibitor) and one or more ATU treatment groups with varying concentrations.
-
Add a known amount of ammonium sulfate to all flasks to provide the substrate for nitrification.
-
Add the appropriate volume of ATU solution to the treatment flasks.
-
Incubate the flasks on a shaker at a constant temperature.
-
Collect subsamples from each flask at regular time intervals (e.g., 0, 24, 48, 72 hours).
-
Analyze the subsamples for ammonium and nitrate concentrations.
-
The rate of nitrification is determined by the decrease in ammonium concentration and the increase in nitrate concentration over time.
-
The percentage of nitrification inhibition is calculated by comparing the nitrification rates in the ATU-treated slurries to the control slurry.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of ammonia oxidation and a typical experimental workflow for testing nitrification inhibitors.
Caption: Inhibition of ammonia monooxygenase by this compound.
Caption: Experimental workflow for testing nitrification inhibitors.
Conclusion
The mechanism of action of this compound as a nitrification inhibitor targeting ammonia monooxygenase is strongly supported by a wealth of biochemical evidence. Its role as a copper chelator that noncompetitively and reversibly inhibits AMO is well-established through various in vitro and in vivo assays. However, there is a notable absence of direct genetic validation, such as the characterization of ATU-resistant mutants with alterations in the amoA gene. This represents a key area for future research to definitively confirm the molecular target of ATU through genetic approaches. For researchers in the field, while ATU remains a valuable tool for studying and controlling nitrification, it is important to be aware of the analytical interferences it can cause. The choice of a nitrification inhibitor should be guided by the specific research question, the organisms being studied, and the experimental conditions, with the comparative data provided in this guide serving as a valuable resource.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Estimation of Nitrifying Bacterial Activities by Measuring Oxygen Uptake in the Presence of the Metabolic Inhibitors this compound and Azide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Responses of Dicyandiamide-, 3,4-Dimethylpyrazole Phosphate-, and this compound-Induced Nitrification Inhibition to Soil Abiotic and Biotic Factors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of Allylthiourea in different soil types and environmental conditions
For Researchers, Scientists, and Agricultural Professionals
This guide provides a comprehensive comparison of Allylthiourea (ATU), a well-known nitrification inhibitor, benchmarked against other common alternatives and evaluated under various soil and environmental conditions. The information is compiled from experimental data to offer an objective resource for assessing its efficacy in agricultural and environmental research.
Executive Summary
This compound (ATU) functions by inhibiting the activity of ammonia monooxygenase (AMO), the primary enzyme responsible for the first and rate-limiting step of nitrification: the conversion of ammonia to nitrite. While effective, its performance is subject to variability based on soil properties, environmental conditions, and the presence of other chemical compounds. Data indicates that while ATU demonstrates a significant inhibitory effect, its performance can be less potent compared to other inhibitors like dicyandiamide (DCD) in certain soil types. However, in short-term studies, ATU has shown a greater inhibitory effect than both DCD and 3,4-dimethylpyrazole phosphate (DMPP). The efficacy of ATU is also influenced by soil texture and temperature, though its direct response to soil moisture requires further quantitative study.
Performance Comparison of Nitrification Inhibitors
The efficacy of this compound is often benchmarked against other widely used nitrification inhibitors. The following table summarizes experimental findings from comparative studies.
| Inhibitor | Soil Type | Application Rate | Nitrification Inhibition (%) | Source |
| This compound (ATU) | Yellow-Brown Upland Soil | >10% of N applied | 14.7% | [1][2] |
| Dicyandiamide (DCD) | Yellow-Brown Upland Soil | 10% of N applied | 68.6% | [1][2] |
| This compound (ATU) | Cropped Soils (General) | 75 mg/kg | ~83.0% (after 24h) | [3] |
| Dicyandiamide (DCD) | Cropped Soils (General) | 75 mg/kg | ~44.9% (after 24h) | |
| DMPP | Cropped Soils (General) | 75 mg/kg | ~47.7% (after 24h) |
Note: DMPP refers to 3,4-dimethylpyrazole phosphate. Inhibition efficiencies can vary significantly based on the duration of the experiment and specific soil characteristics.
Influence of Environmental Conditions on ATU Performance
Environmental factors play a critical role in modulating the effectiveness of nitrification inhibitors. While specific quantitative data for ATU across a wide range of conditions is limited, general trends and some specific experimental results are presented below.
Effect of Soil Type and Texture
Soil texture significantly impacts the performance of nitrification inhibitors. Generally, inhibitors show better performance in sandy soils compared to those with higher clay and organic matter content, which can adsorb the inhibitor, reducing its availability. One study specifically noted that the inhibitory effect of ATU was considerably affected by the relative proportions of silt, sand, and clay in the soil.
Effect of Temperature
Temperature influences the rate of both microbial nitrification and the degradation of the inhibitor itself. A study comparing ATU's performance at two different temperatures over a 24-hour period found no statistically significant difference in its inhibitory effect.
| Temperature | Application Rate | Soil Type | Nitrification Inhibition Range (%) |
| 23 °C | 25 - 75 mg/kg | Cropped Soils | 45.3% - 84.7% |
| 37 °C | 25 - 75 mg/kg | Cropped Soils | 41.9% - 90.5% |
Data from a 24-hour incubation study. The range reflects different application rates.
Effect of Soil Moisture
Mechanism of Action and Experimental Workflow
To understand how this compound is evaluated, it is crucial to visualize its mechanism of action and the typical workflow of a soil incubation experiment.
Caption: Mechanism of this compound (ATU) inhibiting the nitrification process.
The diagram above illustrates the two-step nitrification process. This compound acts as a specific inhibitor of the Ammonia Monooxygenase (AMO) enzyme, which catalyzes the initial, rate-limiting conversion of ammonium to nitrite.
Caption: Standard experimental workflow for testing nitrification inhibitors in soil.
Experimental Protocols
The following is a generalized protocol for a laboratory soil microcosm incubation study to assess the efficacy of this compound.
1. Soil Collection and Preparation:
-
Sampling: Collect soil from the desired depth (e.g., 0-15 cm) from the target field site.
-
Homogenization: Air-dry the soil to a consistent moisture level, remove any large debris or roots, and sieve it through a 2 mm mesh to ensure uniformity.
-
Pre-incubation: Adjust the soil moisture to a specific Water-Filled Pore Space (WFPS), often between 50-60%, and pre-incubate it in the dark at a constant temperature (e.g., 25°C) for several days to stabilize microbial activity.
2. Experimental Setup:
-
Microcosms: Distribute a known mass of the pre-incubated soil (e.g., 100 g dry weight equivalent) into individual incubation vessels or microcosms.
-
Treatments: Prepare aqueous solutions of a nitrogen source (e.g., ammonium sulfate) and the nitrification inhibitors. Treatments are typically applied to the soil microcosms to achieve the target concentrations. A standard experimental design would include:
-
Control (Nitrogen fertilizer only)
-
ATU + Nitrogen fertilizer
-
Alternative Inhibitor (e.g., DCD) + Nitrogen fertilizer
-
-
Each treatment should be replicated (typically 3-5 times) for statistical validity.
3. Incubation:
-
The microcosms are incubated under controlled conditions.
-
Temperature: A constant temperature is maintained (e.g., 25°C).
-
Moisture: Soil moisture is kept constant throughout the experiment by periodic additions of deionized water.
-
Aeration: Vessels are often loosely capped or periodically opened to maintain aerobic conditions.
-
Duration: The incubation period can range from several days to several weeks, depending on the study objectives.
4. Sampling and Analysis:
-
Destructive sampling is performed at regular intervals (e.g., day 0, 1, 3, 7, 14, 21).
-
Extraction: Inorganic nitrogen (Ammonium - NH₄⁺ and Nitrate - NO₃⁻) is extracted from a subsample of soil using a salt solution, most commonly 2M potassium chloride (KCl).
-
Quantification: The concentrations of NH₄⁺ and NO₃⁻ in the extracts are determined using colorimetric methods on a spectrophotometer or a flow injection analyzer.
-
Caution: It is important to note that ATU has been reported to interfere with some colorimetric methods for ammonium quantification, potentially leading to an underestimation of its concentration.
5. Data Calculation:
-
Nitrification Rate: The rate is calculated based on the change in NH₄⁺ and NO₃⁻ concentrations over time.
-
Inhibition Efficiency (%): The percentage of nitrification inhibition is calculated using the formula: % Inhibition = [(Nitrate in Control - Nitrate in NI Treatment) / Nitrate in Control] * 100
References
Safety Operating Guide
Personal protective equipment for handling Allylthiourea
Essential Safety and Handling Guide for Allylthiourea
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, including detailed operational and disposal plans.
Chemical Profile and Hazards
This compound, also known as Thiosinamine, is a white to off-white crystalline solid.[1][2] It is classified as toxic if swallowed.[3][4][5] While the full toxicological properties have not been completely investigated, it may cause skin, eye, and respiratory tract irritation.
Quantitative Toxicity Data
For a clear understanding of the acute toxicity of this compound, the following data is available:
| Toxicity Data | Value | Species | Reference |
| LD50 (Oral) | 200 mg/kg | Rat |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| Protection Type | Equipment Specification | Source |
| Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area in a tightly closed container.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be locked up or accessible only to qualified personnel.
2. Handling:
-
All handling should be conducted in a chemical fume hood.
-
Use adequate general or local exhaust ventilation to keep airborne concentrations low.
-
Avoid the formation of dust.
-
Do not breathe dust, vapor, mist, or gas.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
3. Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
This material and its container must be disposed of as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be handled in the same way as the substance itself.
Emergency Response Plan
Immediate and appropriate action during an emergency is critical.
1. Spills:
-
Evacuate personnel from the affected area.
-
Wear appropriate personal protective equipment as outlined in the PPE section.
-
Clean up spills immediately.
-
For solid spills, sweep up the material and place it into a suitable container for disposal. Avoid generating dust.
-
Ventilate the area of the spill.
2. Fire:
-
In case of a fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.
-
Suitable extinguishing media include water spray, dry chemical, carbon dioxide, or appropriate foam.
-
During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, sulfur oxides, and carbon dioxide may be generated.
3. Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get immediate medical attention.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making flow for this compound emergencies.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
